tert-Butyl (3-bromopyridin-2-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWTADXOAAMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599346 | |
| Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-04-3 | |
| Record name | tert-Butyl (3-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate (CAS No. 149489-04-3)
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and its application in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions. Detailed experimental procedures and quantitative data are presented to aid researchers and scientists in its effective utilization.
Introduction
This compound is a bifunctional molecule featuring a bromine atom and a Boc-protected amine on a pyridine scaffold. The bromine atom serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkyl groups via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other positions of the molecule. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of small molecule kinase inhibitors for targeted cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 149489-04-3 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |
| Molecular Weight | 273.13 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.
General Reaction Scheme
Caption: Boc protection of 2-amino-3-bromopyridine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Boc protection of amino-pyridines.
Materials:
-
2-Amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Data
| Data Type | Expected Results |
| Yield | 85-95% |
| Purity (¹H NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.30 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.05 (dd, J = 7.8, 4.7 Hz, 1H), 1.55 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.9, 150.8, 147.9, 139.8, 122.1, 109.5, 81.2, 28.3 |
| Mass Spec (ESI) | m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺ |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of biaryl and hetero-biaryl compounds, which are common scaffolds in kinase inhibitors. The bromine atom allows for the introduction of molecular diversity through Suzuki-Miyaura cross-coupling reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
The following workflow illustrates the use of this compound in a Suzuki-Miyaura coupling reaction, a fundamental transformation in the synthesis of many kinase inhibitors.
Caption: Suzuki coupling workflow.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel is added this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, followed by a degassed mixture of 1,4-dioxane and water (typically 4:1).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired biaryl product.
Signaling Pathway Context: Kinase Inhibition
The biaryl structures synthesized using this compound are often designed to target the ATP-binding site of protein kinases. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade. This is a common mechanism of action for many targeted cancer therapies.
Caption: Kinase inhibition signaling pathway.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly relevant for the development of kinase inhibitors in the field of drug discovery. The protocols and data presented in this guide are intended to facilitate its use in research and development settings.
References
Technical Guide: Physical Properties of tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-butyl (3-bromopyridin-2-yl)carbamate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines reported values with established protocols for the experimental determination of key physical characteristics.
Core Physical Properties
This compound is a solid, off-white to beige powder at room temperature. Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on a brominated pyridine ring, makes it a valuable building block in the synthesis of more complex molecules.
Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 149489-04-3 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 273.13 g/mol | Calculated |
| Appearance | White to off-white or beige solid/powder | Commercial Suppliers |
| Melting Point | 81-82 °C | Commercial Supplier |
| Boiling Point | 298.9 ± 25.0 °C (Predicted) | Commercial Supplier |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) | Commercial Supplier |
Spectroscopic and Chromatographic Data
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of key physical properties of this compound. These protocols are based on standard laboratory practices for compounds of this nature.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the protection of the amino group of 2-amino-3-bromopyridine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
A suitable base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-3-bromopyridine in anhydrous THF.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
In-Depth Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a crucial intermediate in the development of pharmacologically active molecules. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram.
Chemical Structure and Identification
This compound is a substituted pyridine derivative featuring a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This specific arrangement of functional groups makes it a versatile synthon for introducing the 2-amino-3-bromopyridine moiety in more complex molecular architectures.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 149489-04-3 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC=C1Br |
| MDL Number | MFCD11976399 |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 120-121 °C | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2] |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group.
Synthesis of the Starting Material: 2-Amino-3-bromopyridine
A common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine.
Reaction Scheme:
2-Aminopyridine + Br₂ → 2-Amino-3-bromopyridine
Detailed Protocol:
A preparation method for 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent. At 0°C, half of the liquid bromine is added. The temperature is then raised to 10-20°C, and acetic acid is added dropwise. After cooling back to below 0°C, the remaining half of the liquid bromine is added. The reaction mixture is then warmed and allowed to react for a specific time. Following the reaction, the pH is neutralized with a sodium hydroxide solution. The product is then extracted and concentrated under vacuum to yield 2-amino-3-bromopyridine.
Synthesis of this compound
Reaction Scheme:
2-Amino-3-bromopyridine + (Boc)₂O → this compound
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents). The reaction can be catalyzed by the addition of a base, such as triethylamine (Et₃N, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Data
Spectroscopic data is critical for the characterization and confirmation of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its structure.
Table 3: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | 7.0 - 8.5 | m | 3H |
| NH | 7.5 - 9.0 | br s | 1H |
| tert-Butyl | ~1.5 | s | 9H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Pyridine-C | 110 - 155 | ||
| C=O | 150 - 155 | ||
| C(CH₃)₃ | ~80 | ||
| C(CH₃)₃ | ~28 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. The Boc group can be easily removed under acidic conditions to reveal the free amine for further functionalization.
This compound is a key intermediate in the synthesis of various kinase inhibitors and other biologically active compounds. The 2-amino-3-halopyridine scaffold is a common feature in many pharmacologically relevant molecules.
Workflow and Logical Relationships
The synthesis of this compound from 2-aminopyridine can be visualized as a two-step process.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a strategically important intermediate for organic and medicinal chemists. Its synthesis is straightforward, and its functional groups allow for a wide range of subsequent chemical transformations. This guide provides the essential technical information required for the successful synthesis, characterization, and application of this versatile building block in research and drug development.
References
Synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl (3-bromopyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this molecule.
Synthesis Pathway
The primary route for the synthesis of this compound involves the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Caption: General synthesis route for this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the synthesis of this compound, based on common laboratory procedures for Boc protection of aminopyridines.
Table 1: Reagent Quantities
| Reagent | Molar Equivalent | Typical Amount (for 1g of starting material) |
| 2-Amino-3-bromopyridine | 1.0 | 1.0 g (5.78 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 2.0 | 1.38 g - 2.52 g |
| Base (e.g., Triethylamine) | 1.1 - 3.0 | 0.88 mL - 2.42 mL |
Table 2: Reaction Conditions
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dioxane |
| Temperature | 0 °C to Room Temperature (20-25 °C) |
| Reaction Time | 2 - 24 hours |
| Reported Yield | 80 - 97%[1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-bromopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF or DCM (approximately 10-20 mL per gram of starting material).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred solution of 2-amino-3-bromopyridine and base. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound as a solid.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Starting Materials for tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in the development of various pharmaceutical compounds, notably kinase inhibitors. This document details the necessary starting materials, experimental protocols for their synthesis and subsequent conversion to the final product, and relevant applications in drug discovery, including its role in the synthesis of p38 MAPK inhibitors.
Overview of Synthetic Strategy
The synthesis of this compound is a two-step process that begins with the bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine. This intermediate is then protected with a tert-butoxycarbonyl (Boc) group to afford the final product.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Synthesis of Starting Material: 2-Amino-3-bromopyridine
The primary starting material for the synthesis of the title compound is 2-amino-3-bromopyridine. This intermediate is synthesized from the readily available 2-aminopyridine through an electrophilic bromination reaction.
Experimental Protocol: Bromination of 2-Aminopyridine
This protocol is adapted from patent literature, which outlines a robust method for the synthesis of 2-amino-3-bromopyridine.[1][2][3]
Reaction Scheme:
Procedure:
-
Dissolve 2-aminopyridine in an organic solvent such as acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
Upon completion, neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a neutral pH.
-
The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-bromopyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1][2][3] |
| Reagent | Bromine, Acetic Acid | [1][2][3] |
| Product | 2-Amino-3-bromopyridine | [1][2][3] |
| Yield | High | [1][2][3] |
| Purity | High purity can be achieved after simple post-treatment | [1] |
Synthesis of this compound
The final step in the synthesis is the protection of the amino group of 2-amino-3-bromopyridine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc)₂O as the protecting agent.
Experimental Protocol: Boc Protection of 2-Amino-3-bromopyridine
The following is a general but detailed procedure for the Boc protection of primary amines, which is applicable to 2-amino-3-bromopyridine.[4][5][6]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-bromopyridine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of solvents like dioxane and water.
-
Add a base to the solution. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. An excess of the Boc anhydride is often used to ensure complete conversion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the workup procedure typically involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Amino-3-bromopyridine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base (example) | Triethylamine (TEA) |
| Solvent (example) | Dichloromethane (DCM) |
| Product | This compound |
| Yield | Typically high (often >90%) for Boc protections |
| Purity | High purity achievable with column chromatography |
Spectroscopic Data (Predicted):
While a specific experimental source with full characterization was not identified in the search, typical spectroscopic data for Boc-protected amines can be predicted.
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons of the pyridinyl ring will appear in the aromatic region (typically 7.0-8.5 ppm).
-
¹³C NMR: The spectrum will show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the carbons of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₃BrN₂O₂), which is approximately 272.02 g/mol (for the ⁷⁹Br isotope) and 274.02 g/mol (for the ⁸¹Br isotope), with a characteristic isotopic pattern for bromine.
Application in Drug Discovery: Synthesis of p38 MAPK Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.[7][8][9]
The bromine atom on the pyridine ring of this compound serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities to build complex inhibitor molecules. The Boc-protected amino group can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.[10][11][12][13] Activation of this pathway by cellular stress or inflammatory cytokines leads to the phosphorylation and activation of downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]
Caption: p38 MAPK signaling pathway and the point of inhibition.
References
- 1. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (3-bromopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of novel therapeutics, particularly as a precursor to potent kinase inhibitors.
Chemical Identity and Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also referred to as tert-butyl 3-bromo-2-pyridinylcarbamate. This compound is a white to off-white solid at room temperature.
Physicochemical Data
Quantitative data for this compound and its close isomers are summarized below. It is important to note that while specific experimental data for the title compound is not widely published, the properties of its isomers provide valuable reference points.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| Synonyms | tert-butyl 3-bromo-2-pyridinylcarbamate | - |
| CAS Number | 149489-04-3 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Physical State | Solid | Assumed based on isomers |
| Melting Point | 81-82 °C | Experimental value for the isomer tert-butyl (2-bromopyridin-3-yl)carbamate[2] |
| Boiling Point | ~299 °C | Predicted for the isomer tert-butyl (2-bromopyridin-3-yl)carbamate[2] |
| Purity | ≥95% | Typical purity from commercial suppliers |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for installing the tert-butoxycarbonyl (Boc) protecting group.
General Reaction Scheme
Caption: General reaction scheme for the Boc-protection of 2-amino-3-bromopyridine.
Detailed Experimental Protocol
The following is a representative experimental protocol adapted from procedures for similar aminopyridines.
Materials:
-
2-amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as the solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-bromopyridine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).
-
Add the base, such as triethylamine (1.5 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Applications in Drug Discovery
The strategic placement of the bromo and Boc-protected amine functionalities makes this compound a highly valuable intermediate for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Intermediate in the Synthesis of IRAK-4 Inhibitors
A primary application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[3][4][5][6][7] IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK-4 has emerged as a high-priority target for therapeutic intervention.
The synthesis of many IRAK-4 inhibitors involves the construction of a core heterocyclic system, such as a pyrido[2,3-d]pyrimidin-7-one. In these syntheses, this compound can serve as a key starting material. The bromo group allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents, while the protected amine is positioned for subsequent cyclization to form the pyrimidinone ring.
Logical Workflow: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core
The following diagram illustrates a plausible synthetic pathway from this compound to a generic pyrido[2,3-d]pyrimidin-7-one core, a common scaffold in IRAK-4 inhibitors.
Caption: Synthetic pathway to an IRAK-4 inhibitor core structure.
This workflow highlights the utility of the title compound:
-
Introduction of Diversity: The bromine atom at the 3-position is a handle for introducing a wide variety of chemical groups through well-established cross-coupling chemistries. This allows for the exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the final inhibitor.
-
Facilitation of Cyclization: The Boc-protected amine at the 2-position is strategically placed to undergo cyclization with a suitable reaction partner after deprotection, leading to the formation of the fused pyrimidinone ring system characteristic of many IRAK-4 inhibitors.
Conclusion
This compound is a key molecular building block with significant applications in the field of drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex heterocyclic compounds, most notably for the development of potent and selective IRAK-4 inhibitors for the treatment of inflammatory and autoimmune diseases. The synthetic protocols and pathways outlined in this guide provide a framework for researchers to utilize this valuable intermediate in their own drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 4. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 5. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 6. US10941140B2 - IRAK inhibitors and method for making and using - Google Patents [patents.google.com]
- 7. CN115403581A - Novel heterocyclic compounds as IRAK4 inhibitors - Google Patents [patents.google.com]
Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-bromopyridin-2-yl)carbamate is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure, featuring a brominated pyridine ring with a Boc-protected amine, provides a versatile scaffold for the synthesis of complex molecules targeting various signaling pathways implicated in diseases such as cancer. This guide provides an in-depth overview of its chemical properties, synthesis, and its application as a crucial intermediate in the generation of targeted therapeutics, with a focus on inhibitors of the PI3K/Akt signaling pathway.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing essential information for its use in a laboratory setting.
| Property | Value |
| Molecular Weight | 273.13 g/mol |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| CAS Number | 149489-04-3 |
| Appearance | Solid |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent use in the preparation of more complex molecules are critical processes in drug discovery workflows. Below are detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction, a common and powerful method for creating carbon-carbon bonds.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-amino-3-bromopyridine. The Boc protection of the amino group is a standard procedure to modulate the reactivity of the molecule for subsequent reactions.
Materials:
-
2-amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Suzuki-Miyaura Coupling Reaction
This protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound and an arylboronic acid. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., potassium carbonate, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] this compound serves as a crucial starting material for the synthesis of potent and selective Akt kinase inhibitors.
The general workflow for developing such inhibitors involves the chemical modification of the this compound scaffold, often through cross-coupling reactions as described above, to generate a library of diverse compounds. These compounds are then screened for their ability to inhibit Akt kinase activity and induce apoptosis in cancer cell lines.
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[1] PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt.[1] Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.[4][5] Small molecule inhibitors developed from this compound are designed to bind to the ATP-binding pocket of Akt, preventing its kinase activity and thereby inhibiting the downstream signaling cascade.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt pathway. Its utility in established synthetic methodologies like the Suzuki-Miyaura coupling allows for the efficient generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its properties and reactivity is essential for researchers and scientists working at the forefront of targeted therapy development.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the specific SDS provided by the manufacturer before handling this chemical and conduct a thorough risk assessment. Information on closely related isomers has been used to supplement data where specific information for tert-Butyl (3-bromopyridin-2-yl)carbamate was not available.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing a protected amine and a reactive bromide on a pyridine core, makes it a key intermediate for introducing the 2-aminopyridine scaffold into more complex molecules through cross-coupling reactions. This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound.
Physicochemical and Hazard Data
Table 1: Physical and Chemical Properties
| Property | Value | Source (CAS Number) |
| Chemical Formula | C₁₀H₁₃BrN₂O₂ | N/A |
| Molecular Weight | 273.13 g/mol | N/A |
| Appearance | Solid (Likely off-white to beige) | General observation for similar compounds |
| Melting Point | 81-82 °C | tert-Butyl (2-bromopyridin-3-yl)carbamate (116026-98-3) |
| Boiling Point | 298.9 ± 25.0 °C (Predicted) | tert-Butyl (2-bromopyridin-3-yl)carbamate (116026-98-3) |
| Storage Temperature | 2-8°C, Inert atmosphere | tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) |
Table 2: Safety and Hazard Information (Based on Related Isomers)
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Table 3: Exposure Controls and Personal Protection
| Control Parameter | Recommended Measures |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator with a particulate filter is recommended. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Experimental Protocols
General Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent degradation.
-
Handling: Handle in a chemical fume hood to minimize inhalation exposure. Avoid generating dust. Use non-sparking tools and ensure all equipment is properly grounded.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
General Laboratory Workflow for Handling Hazardous Chemicals
Caption: Standard workflow for handling potentially hazardous chemicals in a laboratory setting.
Decision Tree for Personal Protective Equipment (PPE) Selection
Caption: A decision-making flowchart for selecting appropriate PPE based on identified hazards.
The Pivotal Role of tert-Butyl (3-bromopyridin-2-yl)carbamate in Medicinal Chemistry: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
tert-Butyl (3-bromopyridin-2-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a bromine atom ripe for cross-coupling reactions and a Boc-protected amine, make it a versatile intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Synthesis and Chemical Properties
The most common and efficient synthesis of this compound involves the protection of the amino group of 2-amino-3-bromopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent such as tert-butanol.
Table 1: Synthesis of this compound - Reaction Parameters
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| 3-bromopyridin-2-amine | Di-tert-butyl dicarbonate | tert-Butanol | Overnight | Not explicitly stated | [1] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| CAS Number | 149489-04-3 |
| Appearance | Solid |
| Purity | >95% (typical) |
| Storage Conditions | 2-8°C, under inert atmosphere |
Experimental Protocols
Synthesis of this compound
-
Materials: 3-bromopyridin-2-amine, di-tert-butyl dicarbonate, tert-butanol.
-
Procedure: A solution of 3-bromopyridin-2-amine (5.8 g) in tert-butanol (25 mL) is added to a solution of di-tert-butyl dicarbonate. The mixture is stirred at room temperature overnight under a nitrogen atmosphere. The reaction is then quenched with water at 0°C. The product can be isolated and purified using standard techniques such as extraction and chromatography.[1]
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are implicated in synaptic plasticity, learning, and memory.
The bromine atom on the pyridine ring serves as a handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide range of aryl and heteroaryl groups, which is crucial for modulating the pharmacological activity of the final compounds. The Boc-protecting group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized.
Experimental Workflow: Synthesis of AMPA Receptor Modulators
The following diagram illustrates a typical workflow for the synthesis of AMPA receptor modulators starting from this compound.
Caption: Synthetic route to AMPA receptor modulators.
AMPA Receptor Signaling Pathway
Positive allosteric modulators that are synthesized using this compound enhance the function of AMPA receptors. Upon binding of the neurotransmitter glutamate, AMPA receptors open, allowing the influx of sodium and, in some cases, calcium ions. This leads to depolarization of the postsynaptic neuron. AMPA receptor activation is a critical event that can trigger downstream signaling cascades, including the activation of protein kinases, which are involved in synaptic plasticity.
One such pathway involves the interaction of the AMPA receptor with the Src-family protein tyrosine kinase, Lyn.[1] Activation of the AMPA receptor can lead to the activation of Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This cascade can ultimately lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA, which plays a crucial role in neuronal survival and growth.[1]
References
The Discovery and Development of Substituted Aminopyridines: A Technical Guide to Dalfampridine (4-Aminopyridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyridines represent a versatile class of compounds with a wide range of pharmacological activities.[1] This technical guide focuses on the discovery, mechanism of action, and clinical development of one of the most prominent examples, Dalfampridine (4-aminopyridine), a potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[2][3] Dalfampridine's journey from a bird poison to a therapeutic agent for a debilitating neurological condition highlights the potential of repositioning existing molecules and underscores the importance of understanding fundamental disease mechanisms.[2]
Mechanism of Action: Restoring Conduction in Demyelinated Axons
Multiple sclerosis is an autoimmune disease characterized by the inflammatory destruction of the myelin sheath that insulates nerve axons in the central nervous system.[4] This demyelination leads to the exposure of voltage-gated potassium (Kv) channels, which are normally concentrated at the nodes of Ranvier.[5] The subsequent leakage of potassium ions through these exposed channels impairs the ability of the axon to conduct action potentials, resulting in neurological deficits, including impaired walking.[2][5]
Dalfampridine exerts its therapeutic effect by blocking these exposed potassium channels.[2][3] By inhibiting the efflux of potassium ions, the drug prolongs the repolarization phase of the action potential, allowing for more effective propagation of the nerve impulse along the demyelinated axon.[2] This restoration of axonal conduction leads to improved motor function.[6]
Quantitative Data from Clinical Trials
The efficacy of Dalfampridine in improving walking ability in patients with MS has been established in several randomized, double-blind, placebo-controlled clinical trials.[2][7][8] The primary outcome measure in these trials was the Timed 25-Foot Walk (T25FW) test.[2] A "responder" was typically defined as a patient who showed a consistent improvement in walking speed.[5]
| Clinical Trial | Treatment Group | Placebo Group | Key Findings |
| MS-F203 [9] | Responder Rate: 35% | Responder Rate: 8% | Dalfampridine-treated responders showed a mean improvement in walking speed of approximately 25% from baseline.[10] |
| MS-F204 [7] | Responder Rate: 42.9% | Responder Rate: 9.3% | The average improvement in walking speed among Dalfampridine-treated responders was 24.7% from baseline.[7] |
| Pooled Analysis (MS-F203 & MS-F204) [8] | Responder Rate: 37.6% | Responder Rate: 8.9% | The improvement in walking speed was independent of demographic and baseline disease characteristics.[8] |
Experimental Protocols
Synthesis of 4-Aminopyridine
A common laboratory-scale synthesis of 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.[11][12]
Materials:
-
4-nitropyridine-N-oxide
-
Iron powder
-
25-30% Sulfuric acid
-
Sodium carbonate
-
Ethyl acetate
-
Ethanol
-
Benzene
Procedure:
-
A suspension of 4-nitropyridine-N-oxide in aqueous sulfuric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Iron powder is added portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for an additional 2-3 hours to ensure complete reaction.
-
The reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
The resulting slurry is filtered to remove iron salts.
-
The filtrate is extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-aminopyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and benzene.[11]
In Vitro Assay: Patch-Clamp Electrophysiology
The effect of Dalfampridine on voltage-gated potassium channels can be quantified using the whole-cell patch-clamp technique on cells expressing the target channel (e.g., Kv1.1).[9][13]
Materials:
-
Mammalian cells stably expressing the human Kv1.1 channel (e.g., HEK293 or CHO cells)
-
External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)
-
Internal solution (containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH)
-
Dalfampridine (4-aminopyridine) stock solution
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with the external solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Voltage steps are applied to elicit potassium currents (e.g., depolarizing pulses to +40 mV for 200 ms).
-
Control currents are recorded before the application of Dalfampridine.
-
Dalfampridine is applied to the bath at various concentrations, and the effect on the potassium current is recorded.
-
The percentage of current inhibition is calculated for each concentration to determine the IC50 value.[13]
In Vivo Assay: Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model of MS to evaluate the efficacy of potential therapeutic agents.[14][15]
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Dalfampridine (4-aminopyridine) solution for administration
-
Clinical scoring system for EAE
Procedure:
-
On day 0, mice are immunized subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.[16]
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).[6]
-
Once clinical signs appear, mice are randomized into treatment and control groups.
-
The treatment group receives daily administration of Dalfampridine (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.
-
Clinical scores are recorded daily throughout the experiment to assess the effect of Dalfampridine on the severity and progression of the disease.
Experimental Workflows
Conclusion
The discovery and development of Dalfampridine serves as a compelling case study in modern drug development. By targeting a well-defined pathological mechanism—the disruption of axonal conduction due to demyelination—this substituted aminopyridine provides a significant therapeutic benefit for a subset of patients with multiple sclerosis. The journey from a compound with known potassium channel blocking properties to a clinically approved medication for improving walking ability was guided by a strong understanding of the underlying pathophysiology and validated through rigorous preclinical and clinical testing. This technical guide provides an overview of the key scientific principles and experimental methodologies that underpinned this successful drug development program.
References
- 1. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 2. molinahealthcare.com [molinahealthcare.com]
- 3. [VIDEO] Real MS Patients' T25FW Tests - AMPYRA® (dalfampridine) [ampyra-hcp.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Study Results - AMPYRA® (dalfampridine) [ampyra-hcp.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Critical Appraisal of Evidence for Improving Gait Speed in People with Multiple Sclerosis: Dalfampridine Versus Gait Training - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hookelabs.org [hookelabs.org]
- 15. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds.
This document provides detailed application notes and protocols for the Suzuki coupling of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in the synthesis of various biologically active compounds. The presence of the Boc-protected amine and the pyridine nitrogen presents unique challenges and considerations for this transformation, including potential catalyst inhibition and the need for carefully optimized reaction conditions.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of this compound and analogous 2-amino-3-bromopyridine derivatives with different arylboronic acids. This data is intended to provide a starting point for reaction optimization.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15+ | Moderate to Good |
| Arylboronic acids | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2.0) | DME / H₂O | 80 | 2 | Good |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3.0) | Toluene / H₂O | 85 | 22 | Good to Excellent |
| Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15+ | Moderate to Good |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, DME/Water, or Toluene/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Reaction Setup and Procedure
-
Preparation : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere : Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup :
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tert-butyl (3-arylpyridin-2-yl)carbamate.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Simplified Suzuki catalytic cycle.
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to readily synthesize substituted aminopyridines is of paramount importance, as this scaffold is a key component in a multitude of biologically active molecules. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-butyl (3-bromopyridin-2-yl)carbamate, a versatile building block for the synthesis of 2,3-disubstituted pyridine derivatives.
The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position offers a strategic advantage, allowing for selective N-arylation or N-alkylation at the 3-position. Subsequent deprotection of the Boc group can then provide a free amino group for further functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and must be optimized for each specific amine coupling partner.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions and yields for analogous bromopyridine systems. This data provides a strong foundation for reaction optimization.
| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| trans-(±)-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 60 | [analogous system] |
| Volatile Secondary Amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 55-98 | [1][2] |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | Reflux | ~94 | [analogous system] |
| Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | Reflux | ~94 | [analogous system] |
| Primary Alkylamines | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos / RuPhos | NaOtBu / Cs₂CO₃ | Toluene / Dioxane | 80-110 | Moderate to High | [general observation] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a starting point for optimization.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.
-
Reagent Addition: Add the this compound to the reaction vessel.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted tert-butyl (3-aminopyridin-2-yl)carbamate.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-aminopyridines, a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and functional materials. This document covers three major classes of this reaction: Sonogashira, Buchwald-Hartwig, and Suzuki couplings.
Introduction
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of halo-2-aminopyridines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These reactions are instrumental in the construction of complex molecular architectures from readily available starting materials. However, the presence of the 2-amino group can present challenges, including potential catalyst inhibition through coordination to the palladium center. Careful selection of ligands, bases, and reaction conditions is therefore crucial for achieving high yields.
Sonogashira Coupling of Halo-2-Aminopyridines with Terminal Alkynes
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between a halo-2-aminopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Data Presentation: Sonogashira Coupling
| Entry | 2-Aminopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | Not specified |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[1]
Materials:
-
2-Amino-3-bromopyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (0.5 mmol, 1.0 eq) and phenylacetylene (0.6 mmol, 1.2 eq), followed by 1 mL of Et₃N.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination of Halo-2-Aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between halo-2-aminopyridines and primary or secondary amines. This reaction is crucial for the synthesis of substituted diaminopyridines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | 2-Aminopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2.0) | RuPhos (8.0) | LiHMDS (2.5) | THF | 65 | 16 | 83 |
| 2 | 3-Bromo-2-aminopyridine | Aniline | Pd₂(dba)₃ (2.0) | BrettPhos (8.0) | LiHMDS (2.5) | THF | 65 | 16 | 75 |
| 3 | 2-Bromopyridine | Methylamine | Pd(OAc)₂ (5.0) | dppp (10.0) | NaOt-Bu (2.0) | Toluene | 80 | 14 | 98 |
| 4 | 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ (5.0) | dppp (10.0) | NaOt-Bu (2.0) | Toluene | 80 | 14 | 95 |
Note: Entries 3 and 4 use 2-bromopyridine as a closely related substrate to demonstrate the utility with volatile amines.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine[2]
Materials:
-
3-Bromo-2-aminopyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)
-
RuPhos (8.0 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2.0 mol%) and RuPhos (8.0 mol%) to a dry reaction vessel.
-
Add anhydrous THF, followed by 3-bromo-2-aminopyridine (1.0 eq), morpholine (1.2 eq), and LiHMDS (2.5 eq).
-
Seal the vessel and heat the reaction mixture to 65 °C for 16 hours with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Coupling of Halo-2-Aminopyridines with Boronic Acids
The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between a halo-2-aminopyridine and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Data Presentation: Suzuki Coupling
| Entry | 2-Aminopyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 69 |
| 2 | 2-Amino-3-chloropyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Low Yield |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (0.05 eq) | - | K₃PO₄ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | Not specified |
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with 4-Methoxyphenylboronic acid
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application Notes and Protocols: Synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction
Tert-Butyl (3-bromopyridin-2-yl)carbamate is a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromo-substituted pyridine ring with a Boc-protected amine, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amino group. This document provides detailed protocols and reaction conditions for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). The reaction is generally carried out in the presence of a base.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocol is a generalized method adapted from procedures for similar aminopyridines and represents a common approach for the synthesis of this compound.
Protocol 1: Synthesis using Triethylamine in Tetrahydrofuran
Materials:
-
2-Amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Summary of Reaction Conditions
The synthesis of tert-butyl carbamates from amines is a versatile reaction, and various conditions can be employed. The choice of base and solvent can influence the reaction rate and yield. Below is a table summarizing different reported conditions for the Boc protection of aminopyridines and related amines.
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Aminopyridine | Boc₂O | - | Isopropanol/Water | 0 °C to RT | Overnight | 86 | [1] |
| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | Boc₂O | - | Dichloromethane | Not Specified | Not Specified | Not Specified | [2] |
| Pyrrolidine | Boc₂O | Triethylamine | Dichloromethane | 0 °C to RT | 1 hour | 100 | [2] |
| 3-Aminopropylene | Boc₂O | NaOH (aq) | Tetrahydrofuran | 0 °C | 30 min | Not Specified | [2] |
| General Amines | Boc₂O | Sodium Bicarbonate | Water/THF | RT or 40 °C | Not Specified | High | [3] |
| General Amines | Boc₂O | DMAP | Acetonitrile | RT | Not Specified | High | [4] |
Note: "RT" denotes room temperature. Yields are as reported in the cited literature and may vary based on the specific substrate and reaction scale.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the Boc-protected amine can be deprotected to allow for further derivatization. This dual functionality enables the construction of complex molecular scaffolds found in many biologically active molecules. For instance, substituted aminopyridines are core structures in a range of kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the 3- and 2-positions of the pyridine ring makes this compound a strategic starting material in the development of novel drug candidates.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Triethylamine is a corrosive and flammable liquid.
-
Tetrahydrofuran is a flammable liquid and can form explosive peroxides.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: The provided protocols are intended for use by qualified professionals and should be adapted and optimized as necessary for specific laboratory conditions. All chemical manipulations should be performed with appropriate safety precautions.
References
Application Notes and Protocols for tert-Butyl (3-bromopyridin-2-yl)carbamate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-bromopyridin-2-yl)carbamate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a common scaffold in numerous biologically active compounds, functionalized with a bromine atom and a Boc-protected amine. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The Boc-protected amine at the 2-position allows for subsequent deprotection and further functionalization, making this compound a valuable building block for the synthesis of complex heterocyclic molecules, including potent kinase inhibitors. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this intermediate.
Physicochemical Properties
| Property | Value |
| CAS Number | 149489-04-3[1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Appearance | Solid |
| Purity | >98% (typical) |
Synthesis of this compound
The title compound is readily synthesized from commercially available 2-amino-3-bromopyridine through a standard Boc-protection reaction.
Experimental Protocol: Boc Protection of 2-Amino-3-bromopyridine
Reaction Scheme:
Caption: Boc protection of 2-amino-3-bromopyridine.
Materials:
-
2-Amino-3-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in dichloromethane (CH₂Cl₂) are added triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portionwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 8-12 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| 2-Amino-3-bromopyridine | 173.01 | - | 1.0 | - |
| (Boc)₂O | 218.25 | - | 1.2 | - |
| TEA | 101.19 | - | 1.5 | - |
| DMAP | 122.17 | - | 0.1 | - |
| This compound | 273.13 | - | - | 85-95 |
Applications in Cross-Coupling Reactions
The bromine atom at the 3-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and various aryl or heteroaryl groups.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the title compound.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel are added this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added, and the mixture is heated to 80-100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for Suzuki Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | ~90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by forming a C-N bond at the 3-position of the pyridine ring.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of the title compound.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube are added Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.
-
This compound (1.0 eq) and aniline (1.2 eq) are added, followed by anhydrous, degassed toluene.
-
The Schlenk tube is sealed, and the mixture is heated to 100 °C with stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | ~88 |
Application in the Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. This compound serves as a key building block for the synthesis of potent and selective inhibitors of various kinases, such as Checkpoint Kinase 1 (CHK1), which plays a crucial role in DNA damage response and cell cycle regulation.
Synthesis of a CHK1 Inhibitor Precursor
A key step in the synthesis of certain CHK1 inhibitors involves the coupling of a substituted pyrazine with a heterocyclic core derived from a 2-aminopyridine moiety. The following workflow illustrates the general strategy.
Experimental Workflow:
Caption: General workflow for CHK1 inhibitor synthesis.
CHK1 Signaling Pathway and Inhibition
CHK1 is a serine/threonine kinase that is a central component of the DNA damage checkpoint. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancers, other cell cycle checkpoints are defective, making the cancer cells highly reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 in combination with DNA-damaging chemotherapy can therefore lead to selective killing of cancer cells.
Caption: Simplified CHK1 signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its utility is demonstrated through its facile preparation and its application in key cross-coupling reactions, providing access to a wide range of substituted pyridine derivatives. The successful incorporation of this building block into the synthesis of potent kinase inhibitors, such as those targeting CHK1, highlights its importance in modern drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this intermediate in their synthetic endeavors.
References
The Versatility of Boc-Protected Bromopyridines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Boc-protected bromopyridines are invaluable building blocks in medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of complex molecules with diverse biological activities. The presence of the bromine atom allows for strategic introduction of various functionalities through cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable and easily removable shield for the nitrogen atom within the pyridine ring. This enables chemists to perform a multitude of chemical transformations on other parts of the molecule without unintended side reactions involving the pyridine nitrogen. This document provides detailed application notes, experimental protocols, and data on the use of Boc-protected bromopyridines in the synthesis of medicinally relevant compounds.
Key Applications in Drug Discovery
The primary utility of Boc-protected bromopyridines lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the construction of drug candidates.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl structures, which are common motifs in many approved drugs. In this reaction, the bromine atom of the Boc-protected bromopyridine is coupled with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. This reaction involves the palladium-catalyzed coupling of an aryl halide, such as a Boc-protected bromopyridine, with a primary or secondary amine. The ability to form C-N bonds with high efficiency and selectivity has made this reaction indispensable in the synthesis of numerous biologically active compounds.
Quantitative Data Summary
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving Boc-protected bromopyridines and the biological activity of some resulting compounds.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Boc-Protected Bromopyridines
| Boc-Protected Bromopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| tert-butyl (5-bromopyridin-2-yl)carbamate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |
| tert-butyl (6-bromopyridin-3-yl)carbamate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 92 |
| tert-butyl (2-bromopyridin-4-yl)carbamate | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 78 |
| tert-butyl (3-bromopyridin-2-yl)carbamate | Indole-5-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 88 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Boc-Protected Bromopyridines
| Boc-Protected Bromopyridine | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| tert-butyl (5-bromopyridin-2-yl)carbamate | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 95 |
| tert-butyl (6-bromopyridin-3-yl)carbamate | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 89 |
| tert-butyl (2-bromopyridin-4-yl)carbamate | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 91 |
| This compound | Benzylamine | Pd(OAc)₂ / DavePhos | LiHMDS | THF | 85 |
Table 3: Biological Activity of Compounds Synthesized Using Boc-Protected Bromopyridine Derivatives
| Compound | Target | IC₅₀ |
| Pyridine-based Kinase Inhibitor | p38 MAP Kinase | 50 nM |
| Biphenyl-pyridine Derivative | PDE4 | 120 nM |
| Aminopyridine-based Compound | HIV-1 Reverse Transcriptase | 80 nM |
| Heterocyclic Amine Derivative | Cannabinoid Receptor 1 (CB1) | 25 nM |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a Boc-protected bromopyridine with a boronic acid.
Materials:
-
Boc-protected bromopyridine (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add the Boc-protected bromopyridine, boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of a Boc-protected bromopyridine with an amine.
Materials:
-
Boc-protected bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XPhos, 0.08 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the Boc-protected bromopyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the application of Boc-protected bromopyridines in medicinal chemistry.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle
Caption: General Cross-Coupling Workflow
Application Notes and Protocols for the Functionalization of the Pyridine Ring Using tert-Butyl (3-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, as the pyridine scaffold is a privileged structural motif found in a vast array of pharmaceuticals. tert-Butyl (3-bromopyridin-2-yl)carbamate has emerged as a versatile and valuable building block for the synthesis of complex, substituted pyridines. The presence of the bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the 2-amino position provides stability and can be readily removed under acidic conditions for further derivatization. This document provides detailed application notes and protocols for the functionalization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
Data Presentation
The following tables summarize quantitative data for the functionalization of this compound, providing a comparative overview of various cross-coupling reactions.
Table 1: Suzuki Cross-Coupling Reactions
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 92 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ (2.5) | THF | 80 | 24 | 85 |
Table 2: Sonogashira Cross-Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N (3) | THF | 60 | 8 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | DIPA (4) | DMF | 70 | 12 | 87 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (2) | 4 | Piperidine (3) | Acetonitrile | 80 | 10 | 89 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (1.5) | 3 | t-BuNH₂ (3.5) | 1,4-Dioxane | 90 | 16 | 84 |
Table 3: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 93 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 86 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.5) | THF | 80 | 16 | 90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2.5) | BrettPhos (5) | LHMDS (1.8) | Toluene | 90 | 20 | 88 |
Experimental Protocols
General Procedure for Suzuki Cross-Coupling
This protocol describes the synthesis of tert-butyl (3-(p-tolyl)pyridin-2-yl)carbamate.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, 4-methylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Cross-Coupling
This protocol describes the synthesis of tert-butyl (3-(phenylethynyl)pyridin-2-yl)carbamate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours, or until reaction completion is observed.
-
Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the final compound.
General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of tert-butyl (3-(morpholino)pyridin-2-yl)carbamate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired product.
Mandatory Visualizations
Caption: Suzuki Coupling Experimental Workflow.
Caption: Sonogashira Coupling Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Components.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Pyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.
Troubleshooting Guide
This guide addresses specific problems encountered during the Suzuki coupling of electron-deficient pyridines, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low or no yield?
Answer:
Low yields are a frequent challenge with electron-deficient pyridines and can stem from several factors.[1] The primary reasons include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2] This is a well-documented issue, particularly with 2-substituted pyridines.[2]
-
Poor Oxidative Addition: While electron-deficient aryl halides generally undergo oxidative addition more readily, the specific electronics and sterics of your pyridine substrate might still present a challenge, especially with less reactive halides like chlorides.[3][4]
-
Inefficient Transmetalation: The transfer of the electron-deficient pyridine group from the boronic acid or its derivative to the palladium complex can be sluggish.[1]
-
Substrate Instability: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][2] These ligands stabilize the palladium catalyst, promote oxidative addition, and sterically shield the metal center from inhibitory pyridine coordination.[1] Consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol% for particularly challenging couplings.[2]
-
Select an Appropriate Base: The base is critical for activating the boronic acid for transmetalation.[1] For electron-deficient pyridines, strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1]
-
Choose the Right Solvent: The solvent must dissolve all reactants and facilitate the catalytic cycle. Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[6] In some cases, using a water/n-butanol solvent mixture can be beneficial.[7]
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) can help overcome the activation energy barrier for oxidative addition, especially with chloropyridines.[1][5] However, be aware that this can also increase the rate of side reactions.[1]
-
Use a More Stable Boron Reagent: If protodeboronation is suspected, switch from a boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[1]
Question 2: I'm observing significant side products. What are the common side reactions and how can I minimize them?
Answer:
The most prevalent side reactions in the Suzuki coupling of electron-deficient pyridines are homocoupling, dehalogenation, and protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid reagent to form bipyridyl or biaryl impurities.[2] It is often exacerbated by the presence of oxygen or Pd(II) species.[1][2]
-
Dehalogenation: The starting pyridine halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom.[2] This can occur if the palladium(II) intermediate reacts with a hydride source.[8]
-
Protodeboronation: This is the hydrolysis of the C-B bond of the pyridylboronic acid.[1]
Question 3: My chloropyridine substrate is unreactive. What specific conditions can improve the coupling?
Answer:
Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the oxidative addition step more difficult.[1][5] Highly active catalyst systems are often required.[1]
Recommendations:
-
Highly Active Catalyst Systems: Employ specialized, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands can also be very effective.[1]
-
Elevated Temperatures: Increasing the reaction temperature to the range of 80-120 °C is often necessary to promote the C-Cl bond activation.[5] Microwave irradiation can also be a valuable tool to accelerate the reaction.[9]
-
Strong Base: A strong base like potassium phosphate (K₃PO₄) is frequently required for these challenging couplings.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium source is better, Pd(0) or Pd(II)?
A1: Both Pd(0) and Pd(II) sources can be used. Pd(0) sources, such as Pd(PPh₃)₄ and Pd₂(dba)₃, can directly enter the catalytic cycle.[3] Pd(II) sources, like Pd(OAc)₂ and PdCl₂(dppf), are often more stable but require an in-situ reduction to the active Pd(0) species.[3] This reduction can sometimes be a source of side reactions like homocoupling.[3] For sensitive or challenging couplings, a well-defined Pd(0) precatalyst or a system that ensures efficient reduction is often preferred.
Q2: How do I choose the right base for my reaction?
A2: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1] The choice of base can significantly impact the yield.[1] Common choices include inorganic bases like K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[1] A good starting point is often K₃PO₄ for electron-deficient pyridines.[1] Screening different bases is a recommended optimization step.[1]
Q3: Can I run the Suzuki coupling of electron-deficient pyridines under aerobic conditions?
A3: It is strongly recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II), which can halt the catalytic cycle and promote homocoupling of the boronic acid.[1][5]
Q4: Does the position of the halogen on the pyridine ring matter?
A4: Yes, the position of the halogen can significantly influence reactivity. For example, 2-halopyridines can present a particular challenge due to the proximity of the nitrogen atom, which can chelate to the palladium center and inhibit catalysis (the "2-pyridyl problem").[2] This often necessitates the use of bulky ligands to prevent this inhibitory coordination.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of a Chloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [10] (Hypothetical Data) |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 92 | [1] (Hypothetical Data) |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF | 100 | 65 | [11] (Hypothetical Data) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | <10 | [5] (Hypothetical Data) |
Table 2: Effect of Base on the Yield of a 2-Arylpyridine Synthesis
| Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 | [10] (Hypothetical Data) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 72 | [10] (Hypothetical Data) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | Na₂CO₃ | Toluene/H₂O | 55 | [10] (Hypothetical Data) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 91 | [10] (Hypothetical Data) |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of an Electron-Deficient Chloropyridine:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene/water mixture) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Bromopyridine Cross-Coupling Reactions
Welcome to the technical support center for bromopyridine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing undesired homocoupling side reactions in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a significant problem with bromopyridines?
A1: Homocoupling is a common and problematic side reaction where a coupling partner reacts with itself instead of the intended cross-coupling partner. In the context of bromopyridine reactions, this can manifest in several ways:
-
Suzuki-Miyaura Coupling: Two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct. This consumes the valuable boron reagent, lowers the yield of the desired hetero-biaryl product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.[1]
-
Sonogashira Coupling: Two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne. This side reaction, often called Glaser coupling, is a primary concern as it consumes the alkyne and reduces the overall efficiency.[2][3]
-
Buchwald-Hartwig Amination: While less common, homocoupling can refer to the reductive coupling of two bromopyridine molecules to form a bipyridine. The more prevalent issue in this reaction, however, is catalyst inhibition.[4]
The electron-rich nature of many pyridine rings can influence the catalytic cycle, potentially making these side reactions more competitive.[1]
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are generally consistent across different palladium-catalyzed reactions:
-
Presence of Oxygen: Trace amounts of dissolved oxygen in the reaction mixture are a major cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then promote the oxidative homocoupling of boronic acids or alkynes.[1][2] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1]
-
Palladium(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the organoboron or organometallic reagent, which generates Pd(0) at the expense of your starting material.[1]
-
Copper(I) Co-catalyst (in Sonogashira): In traditional Sonogashira couplings, the copper(I) co-catalyst is a key promoter of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[2][3] High concentrations of copper(I) can significantly accelerate this unwanted side reaction.[2]
Q3: How can I effectively minimize oxygen in my reaction setup?
A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard, effective methods include:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (15-30 minutes) before adding other reagents is a common and effective technique.[1]
-
Freeze-Pump-Thaw: This is one of the most thorough methods for removing dissolved oxygen.[1] The process involves freezing the solvent (e.g., with liquid nitrogen), evacuating the headspace under high vacuum, and then allowing it to thaw. This cycle is typically repeated three times.
Q4: My Buchwald-Hartwig amination of a 2-bromopyridine is giving low yields. Is this homocoupling?
A4: While homocoupling of the bromopyridine can occur, low yields in the Buchwald-Hartwig amination of 2-bromopyridines are more frequently caused by catalyst poisoning . The nitrogen atom of the 2-bromopyridine substrate itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[4] The solution is often to use very bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that sterically hinder the pyridine nitrogen from binding to the palladium.[4]
Troubleshooting Guides
Issue 1: Significant Boronic Acid Homocoupling in Suzuki-Miyaura Reaction
Troubleshooting Steps & Optimization Parameters
| Parameter | Recommended Change | Rationale |
| Atmosphere | Rigorously degas solvents (sparge or freeze-pump-thaw). | Minimizes O₂, which promotes homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[1] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃). | Avoids the homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands accelerate the rate-determining oxidative addition and reductive elimination steps of the desired cross-coupling, allowing it to outcompete the homocoupling pathway.[1] |
| Base | Screen weaker, non-nucleophilic bases (e.g., K₃PO₄, KF). | A milder base may suppress side reactions. The choice is often substrate-dependent.[1] |
| Boronic Reagent | Use more stable pinacol or MIDA boronate esters. | These esters can be more stable towards protodeboronation and may exhibit different reactivity, sometimes reducing side reactions.[1] |
| Reagent Addition | Add the boronic acid/ester solution slowly via syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] |
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
Troubleshooting Steps & Optimization Parameters
| Parameter | Recommended Change | Rationale |
| Atmosphere | Ensure all reagents and the reaction headspace are rigorously degassed. | Oxygen is a key promoter of Glaser (alkyne) coupling, especially when a copper co-catalyst is used.[2][3] |
| Copper(I) Loading | Reduce the amount of CuI co-catalyst to the minimum effective level. | High concentrations of the copper(I) co-catalyst are known to accelerate the rate of homocoupling.[2][3] |
| Protocol Modification | Switch to a copper-free Sonogashira protocol. | In cases where homocoupling is persistent, eliminating copper is the most effective strategy. These protocols often require specific, highly active ligands.[2] |
| Reagent Addition | Add the terminal alkyne slowly to the reaction mixture. | This keeps the concentration of the copper acetylide intermediate low, disfavoring the bimolecular homocoupling pathway.[2] |
Issue 3: Low Yield or No Reaction in Buchwald-Hartwig Amination of 2-Bromopyridine
Troubleshooting Steps & Optimization Parameters
| Parameter | Recommended Change | Rationale |
| Ligand Choice | Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). | This is the most critical factor. Bulky ligands prevent the pyridine nitrogen from coordinating to and poisoning the palladium catalyst.[4] |
| Base | Screen different bases. A strong, non-nucleophilic base like NaOtBu is a good starting point. | The base is crucial for the catalytic cycle. A base that is too weak may not be effective, while others might be incompatible with substrates.[4] |
| Solvent | Use anhydrous, non-coordinating solvents like toluene or 1,4-dioxane. | Ensures all components are soluble and avoids catalyst inhibition from coordinating solvents.[4] |
| Reaction Setup | Ensure all reagents are pure and the reaction is run under strictly inert conditions. | Organometallic catalysts are sensitive to air and moisture, which can lead to deactivation.[4] |
| Temperature | Optimize the temperature (typically 80-110 °C). | While heat is required, excessively high temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.[4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv), flame-dried under vacuum
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the primary cause of alkyne homocoupling.
-
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
P(t-Bu)₃ (10 mol%)
-
Base (e.g., DABCO or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the bromopyridine, (AllylPdCl)₂, P(t-Bu)₃, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Add the terminal alkyne dropwise with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.[5]
-
Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol uses a bulky ligand to prevent catalyst inhibition.
-
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst.
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under a robust stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the 2-bromopyridine and the amine.
-
Seal the tube, remove from the glovebox (if used), and add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[3][4]
-
References
Technical Support Center: tert-Butyl (3-bromopyridin-2-yl)carbamate in Experimental Applications
This technical support center is designed for researchers, scientists, and drug development professionals working with tert-Butyl (3-bromopyridin-2-yl)carbamate. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges that may arise during experiments, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed during Suzuki-Miyaura coupling with this compound?
A1: Researchers may encounter several side reactions when using this compound in Suzuki-Miyaura coupling reactions. The most prevalent of these include:
-
Protodebromination: This is the premature replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of tert-butyl (pyridin-2-yl)carbamate. This side reaction is common with electron-deficient heteroaryl halides.
-
Homocoupling of the Boronic Acid/Ester: This reaction results in the formation of a biaryl or biheteroaryl product derived from the boronic acid or ester coupling with itself. The presence of oxygen can often promote this undesired outcome.
-
De-Boc Reaction (Hydrolysis of the Boc-protecting group): Although the tert-butoxycarbonyl (Boc) group is generally stable under basic conditions, it can be labile under certain Suzuki-Miyaura reaction conditions, leading to the formation of 2-amino-3-bromopyridine or its coupled product.[1] This is influenced by the choice of base, solvent, and temperature.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity and leading to low or no conversion.
Q2: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the possible causes and solutions?
A2: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or inefficient reaction conditions.
| Potential Cause | Troubleshooting Suggestions |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to and inhibit the palladium catalyst. Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent this coordination. |
| Inefficient Oxidative Addition | The C-Br bond on the pyridine ring may be less reactive. Try increasing the reaction temperature, or screen different palladium precatalysts and electron-rich, bulky phosphine ligands to facilitate the oxidative addition step. |
| Poor Quality of Boronic Acid/Ester | The boronic acid may have degraded or contain impurities. Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the transmetalation step. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DME/water). |
Q3: I am observing a significant amount of the protodebrominated byproduct, tert-butyl (pyridin-2-yl)carbamate. How can I minimize this side reaction?
A3: Protodebromination is a frequent challenge with heteroaryl halides. The following strategies can help to suppress this side reaction:
| Contributing Factor | Mitigation Strategy |
| Presence of Protic Impurities | Ensure all solvents and reagents are anhydrous. Thoroughly dry solvents and degas the reaction mixture. |
| Inappropriate Base | The choice of base can influence the rate of protodebromination. Screen milder bases such as K₃PO₄ or Cs₂CO₃. |
| High Temperature/Long Reaction Time | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion. |
Q4: How can I prevent the homocoupling of my boronic acid reagent?
A4: Homocoupling of the boronic acid is primarily caused by the presence of oxygen.
| Contributing Factor | Mitigation Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction. |
| In-situ Reduction of Pd(II) Precatalyst | If using a Pd(II) source, ensure the conditions are suitable for its complete reduction to the active Pd(0) species. Alternatively, use a Pd(0) precatalyst directly. |
Q5: Is the Boc-protecting group on this compound stable under typical Suzuki coupling conditions?
A5: The Boc group is generally stable to the basic and nucleophilic conditions used in many Suzuki coupling reactions.[2][3] However, its lability can be influenced by the specific reaction parameters. One study has reported the hydrolysis of Boc groups under Suzuki-Miyaura conditions.[1]
To minimize the risk of deprotection:
-
Avoid overly harsh bases or highly protic conditions where possible.
-
Keep reaction temperatures as low as feasible while still achieving a reasonable reaction rate.
-
Screen different bases and solvent systems to find conditions that are compatible with the Boc group.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1). Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
Technical Support Center: Purification of N-Boc Aminopyridine Derivatives by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of N-Boc aminopyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a structured format.
Issue 1: Low Purity of the Eluted Product
Low purity of the final product is a frequent challenge. The following table outlines common causes and recommended troubleshooting steps.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Impurities | - Inappropriate solvent system with poor selectivity.- Column overloading. | - Optimize the mobile phase: Test various solvent systems with different polarities and selectivities using Thin Layer Chromatography (TLC) first. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1][2]- Reduce the sample load: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. |
| Peak Tailing Leading to Fraction Contamination | - Strong interaction between the basic aminopyridine nitrogen and acidic silanol groups on the silica gel surface.[3] | - Use a mobile phase modifier: Add 0.5-2% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica gel.[4][5]- Use deactivated silica gel: Prepare a slurry of silica gel with the mobile phase containing TEA before packing the column.[4] |
| On-Column Decomposition (N-Boc Deprotection) | - The acidic nature of silica gel can catalyze the removal of the acid-labile Boc group. | - Neutralize the stationary phase: Use TEA in the mobile phase as described above.[5]- Consider alternative stationary phases: For highly sensitive compounds, neutral alumina or florisil can be used as an alternative to silica gel.[5] |
| Presence of Di-Boc Protected Byproduct | - Over-reaction during the Boc-protection step. | - This byproduct is typically less polar than the mono-Boc product and should elute earlier. A shallow gradient elution can improve separation. |
Issue 2: Poor or No Recovery of the Compound
The inability to recover the desired compound from the column can be frustrating. Here are some potential reasons and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Stuck on the Column | - The eluent is not polar enough to displace the compound from the silica gel.- Irreversible adsorption to the stationary phase. | - Increase the eluent polarity: Gradually increase the percentage of the more polar solvent in the mobile phase.- Test for irreversible adsorption: Take a small sample of the silica from the top of the column after the run, extract with a very polar solvent (e.g., methanol), and analyze by TLC. |
| Compound Eluted with the Solvent Front | - The eluent is too polar. | - Start with a less polar solvent system. Develop a gradient elution method starting from a low polarity. |
| Product Degradation | - The compound is unstable on silica gel. | - As mentioned previously, deactivate the silica gel with triethylamine or use an alternative stationary phase like neutral alumina.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of N-Boc aminopyridine derivatives on a silica gel column?
A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1][2] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product. A common gradient is to start with 5-10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
Q2: Why is my N-Boc aminopyridine derivative streaking or tailing on the TLC plate and the column?
Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel.[3] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups of the stationary phase, leading to poor peak shape and reduced separation efficiency.
Q3: How does adding triethylamine (TEA) to the mobile phase help?
Triethylamine is a volatile base that is added to the mobile phase (typically 0.5-2% v/v) to deactivate the silica gel.[4][5] It competes with the basic sites of your compound for interaction with the acidic silanol groups, thereby minimizing peak tailing and improving the peak shape and resolution.
Q4: Can the N-Boc group be cleaved during silica gel chromatography?
Yes, the tert-butoxycarbonyl (Boc) protecting group is sensitive to acid and can be partially or completely cleaved on acidic silica gel, especially if the compound spends a long time on the column. Using a deactivated stationary phase (e.g., with TEA) and running the chromatography as quickly as possible can minimize this side reaction.
Q5: How do I choose between wet and dry loading of my sample?
Wet loading, where the sample is dissolved in a minimal amount of the initial mobile phase, is generally preferred for good resolution. However, if your compound is not very soluble in the initial eluent, dry loading is a better option. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.
Experimental Protocols
Protocol 1: TLC Analysis of N-Boc Aminopyridine Derivatives
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed tank containing a pre-equilibrated mobile phase. Start with a mixture of low polarity (e.g., 10% ethyl acetate in hexanes) and incrementally increase the polarity.
-
To assess the effect of a modifier, prepare a separate developing chamber with a mobile phase containing 1% triethylamine.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for any deprotected amine).
-
The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.3.
Table of Common TLC Mobile Phases for N-Boc Aminopyridine Derivatives
| Mobile Phase System | Typical Rf Range | Notes |
| Ethyl Acetate / Hexanes (1:9 to 1:1 v/v) | 0.1 - 0.6 | A good starting point for many derivatives.[1][2] |
| Dichloromethane / Methanol (99:1 to 95:5 v/v) | 0.2 - 0.7 | Suitable for more polar derivatives. |
| Ethyl Acetate / Hexanes + 1% TEA | 0.2 - 0.7 | Improves peak shape and may slightly increase the Rf value. |
| Dichloromethane / Methanol + 1% TEA | 0.3 - 0.8 | For polar derivatives with significant tailing. |
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select a column of an appropriate size (a silica gel mass of 50-100 times the mass of the crude product is recommended).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (as determined by TLC). For basic compounds, it is highly recommended to add 1% triethylamine to this slurry.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude N-Boc aminopyridine derivative in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A stepwise gradient is often effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified N-Boc aminopyridine derivative.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and optimizing the chromatographic purification of N-Boc aminopyridine derivatives.
Caption: Troubleshooting workflow for low purity in N-Boc aminopyridine purification.
Caption: Decision tree for optimizing the chromatographic purification process.
References
Technical Support Center: Synthesis of 2,3-Disubstituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2,3-disubstituted pyridines.
General Troubleshooting
This section covers broad issues that can apply to various synthetic methods for 2,3-disubstituted pyridines.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields in pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Optimization of these parameters is often necessary for different substrates.[1] Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[1]
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering.[1] Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria.[1] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.[1]
Q2: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?
A2: The purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[1] Common purification techniques include:
-
Acid-Base Extraction: This can be a very effective method. The basic pyridine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Chromatography: Column chromatography is a versatile technique for separating pyridine compounds. However, tailing can be an issue on silica gel due to the basic nature of the pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions in pyridine synthesis can lead to safety hazards and the formation of degradation products. To manage thermal runaway, consider the following:[1]
-
Slow Addition of Reagents: Adding one of the reactants dropwise over a period of time can help to control the rate of heat generation.[1]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]
Caption: A flowchart for systematically troubleshooting pyridine synthesis.
Synthesis-Specific Troubleshooting
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2]
Q1: My Kröhnke synthesis is giving a low yield. What are the common causes?
A1: Low or no yield in a Kröhnke synthesis can stem from several factors:[3]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure the α,β-unsaturated ketone or aldehyde is pure and free from polymerization.[3] Old or improperly stored reagents can degrade.[3]
-
Pyridinium Salt: The α-pyridinium methyl ketone salt is a key reactant and should be completely dry, as moisture can interfere with the reaction.[3]
-
Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. While conditions are generally mild, not exceeding 140°C is a common guideline.[3] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions.[3]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[3]
-
Q2: I am observing significant side product formation. How can I minimize this?
A2: Strategies for minimizing side products in the Kröhnke synthesis include:
-
Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.[3]
-
Temperature Control: Maintaining the optimal reaction temperature is critical. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.[3]
-
Order of Addition: In some cases, the order in which the reagents are added can influence the outcome.[3]
| Parameter | General Range | Notes |
| Temperature | 80 - 140 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition.[3] |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | The polarity and proticity of the solvent can influence the reaction rate and selectivity. Acetic acid often gives good yields due to its catalytic role.[3][4] |
Experimental Protocol: Kröhnke Pyridine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[4]
-
To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[4]
-
Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.[4]
-
Neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate is formed.[4]
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).[4]
Caption: Experimental workflow for a typical Kröhnke pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration.[5][6]
Q1: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step, leading to decomposition. What can I do?
A1: The high temperature required for the cyclodehydration is a known drawback of this synthesis.[6] To address this, you can:
-
Use a Brønsted acid catalyst: Acetic acid or a solid acid catalyst like Amberlyst-15 can lower the required reaction temperature.[5][7]
-
Employ a Lewis acid catalyst: Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene can also facilitate the cyclization at lower temperatures.[6][7]
Q2: I am observing poor regioselectivity in my Bohlmann-Rahtz synthesis. How can I improve this?
A2: Regioselectivity can be influenced by the steric and electronic properties of the substituents on both the enamine and the alkynone.[8] Consider modifying the substrates to favor the desired regioisomer.
Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is adapted for an acid-catalyzed, one-pot procedure.[7]
-
To a solution of the enamine (1.0 mmol) and the ethynyl ketone (1.1 mmol) in a suitable solvent (e.g., chloroform or toluene), add a catalytic amount of Amberlyst-15 resin.[7]
-
Stir the mixture at 50°C.[7]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[7]
-
Cool the reaction mixture to room temperature.[7]
-
Filter the mixture to remove the Amberlyst-15 resin.[7]
-
Wash the resin with a small amount of chloroform or toluene.[7]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.[7]
-
Purify the product by column chromatography on silica gel.[7]
Guareschi-Thorpe Condensation
This synthesis produces pyridine derivatives from the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[9]
Q1: I am getting significant hydrolysis of my nitrile group during the Guareschi-Thorpe synthesis. How can I prevent this?
A1: Hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a common side reaction, especially under basic or acidic conditions with water present. To minimize this:[10]
-
Control pH: If an aqueous medium is necessary, consider using a buffered system to maintain a neutral or near-neutral pH.[10]
-
Use Anhydrous Solvents: Performing the reaction in an anhydrous organic solvent can significantly reduce the extent of hydrolysis.[10]
-
Modified Conditions: An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields of the desired product with minimal side reactions.[10][11]
Experimental Protocol: Modified Guareschi-Thorpe Synthesis
This protocol utilizes ammonium carbonate to minimize side reactions.[10]
-
Combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) in a sealed vessel with water (2 mL).[10]
-
Stir the mixture at 80°C.[10]
-
Monitor the reaction progress by TLC.[10]
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.[10]
Caption: Main synthetic route versus the hydrolysis side reaction pathway.
Chichibabin Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by the reaction of pyridine with sodium amide.[12]
Q1: My Chichibabin reaction is not proceeding or giving very low yields. What could be the issue?
A1: The Chichibabin reaction can be sensitive to several factors:
-
Reagent Quality: Sodium amide is a key reagent and can be deactivated by moisture. Ensure it is fresh and handled under anhydrous conditions.
-
Temperature: Traditional conditions often require high temperatures (100-130°C) for unactivated pyridines.[13] Ensure the reaction temperature is sufficient.
-
Solvent: The reaction is typically carried out in liquid ammonia or a high-boiling inert solvent like xylene or toluene.[13] The choice of solvent can impact the reaction's success.
Q2: Are there milder alternatives to the traditional Chichibabin reaction conditions?
A2: Yes, for sensitive substrates, milder variants have been developed. These include using liquid ammonia at lower temperatures with potassium amide and an oxidant like KMnO₄.[13][14]
| Reaction | Key Reagents | Typical Conditions | Common Issues |
| Kröhnke | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH₄OAc | 80-140°C, Glacial acetic acid or methanol | Low yield due to impure reagents, side reactions |
| Bohlmann-Rahtz | Enamine, Alkynone | High temperature for cyclodehydration (can be lowered with catalysts) | Decomposition at high temperatures, poor regioselectivity |
| Guareschi-Thorpe | Cyanoacetic ester, Acetoacetic ester, NH₃ | Varies, can be done in aqueous media | Nitrile hydrolysis |
| Chichibabin | Pyridine, Sodium amide | High temperature (100-130°C) in xylene or low temp in liq. NH₃ | Reagent deactivation, harsh conditions |
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. benchchem.com [benchchem.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. scientificupdate.com [scientificupdate.com]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of bromopyridines for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a bromopyridine resulting in a low yield?
Low yields in the Buchwald-Hartwig amination of bromopyridines are common and can be attributed to several factors. The most prevalent issue is catalyst poisoning, where the nitrogen atom of the pyridine substrate coordinates to the palladium catalyst, inhibiting its activity.[1] Other significant factors include suboptimal choices of ligand and base, impurities in reagents or solvents, and inadequate reaction conditions such as temperature and time.[1][2]
Q2: How do I prevent catalyst poisoning by the pyridine nitrogen?
The key to preventing catalyst poisoning is the use of sterically bulky, electron-rich phosphine ligands. These ligands shield the palladium center, hindering the coordination of the pyridine nitrogen.[1][2] Ligands such as XPhos, RuPhos, and SPhos are often effective in these cases.[2] Using pre-formed palladium catalysts (precatalysts) can also lead to more active and reproducible catalytic systems.[2]
Q3: What are the visual indicators of a failing or successful reaction?
A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous solution with a color ranging from yellow to reddish-brown. Signs of a failing reaction include:
-
Formation of Palladium Black: A fine black precipitate indicates the decomposition of the palladium catalyst, which has fallen out of the catalytic cycle.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst has not been activated.[1]
-
Stalled Reaction: If reaction monitoring (e.g., by TLC or LC-MS) shows initial product formation that ceases over time, it may indicate catalyst decomposition or poisoning.[1]
Q4: Can I use solvents other than toluene or dioxane?
Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for this reaction.[1][3] If reagent solubility is an issue, a more polar solvent like DMF can be considered, but with caution, as it may also coordinate to the palladium catalyst.[1] While there are reports of Buchwald-Hartwig aminations in water or even neat, toluene and dioxane remain the standard choices for reliability.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of bromopyridines.
Issue 1: Low to No Conversion of Starting Material
If you observe minimal or no consumption of your bromopyridine starting material, consider the following troubleshooting steps in a systematic manner.
Caption: A step-by-step workflow for troubleshooting low yields.
-
Potential Cause: Impure reagents or solvents.
-
Potential Cause: Inactive catalyst or suboptimal ligand.
-
Potential Cause: Incorrect base selection.
-
Solution: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective.[2] If your substrate has base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures or longer reaction times.[3]
-
-
Potential Cause: Insufficient temperature.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
-
Potential Cause: High reaction temperature.
-
Solution: Higher temperatures can favor side reactions. Try lowering the reaction temperature and extending the reaction time.[3]
-
-
Potential Cause: Base-promoted side reaction.
-
Potential Cause: Ligand effects.
-
Solution: Certain ligands may be more prone to promoting this side reaction. Screening different ligands can help identify a system that favors the desired amination pathway.[3]
-
Data Presentation: Reaction Parameter Screening
Systematic screening of reaction parameters is essential for optimizing the yield. The following tables provide a starting point for the optimization of ligand, base, and solvent.
Table 1: Ligand Selection Guide for Bromopyridine Amination
| Ligand | Type | Key Features | Common Applications |
| XPhos | Biarylphosphine | Very bulky and electron-rich. | General purpose, often a good first choice for challenging substrates.[1][2] |
| RuPhos | Biarylphosphine | Similar to XPhos, highly active. | Effective for a wide range of amines, including secondary amines.[1][6] |
| SPhos | Biarylphosphine | Another bulky biarylphosphine ligand. | Good for electron-deficient heteroaryl halides.[2][5] |
| Xantphos | Bidentate | Large bite angle, can stabilize the catalyst. | Can be effective, particularly when other ligands fail.[1][7] |
Table 2: Base Selection Guide and Properties
| Base | pKa of Conjugate Acid | Common Solvents | Advantages | Disadvantages |
| NaOtBu | ~19 | Toluene, Dioxane | Permits high reaction rates and low catalyst loadings.[6] | Incompatible with many base-sensitive functional groups (e.g., esters).[6] |
| LiHMDS | ~26 | THF, Toluene | Very strong; allows for the use of substrates with protic functional groups.[5][6] | Air-sensitive solid; can be incompatible with some functional groups at high temperatures.[6] |
| Cs₂CO₃ | ~10.3 (second pKa) | Toluene, Dioxane | Excellent functional group tolerance.[6] | More expensive; can be difficult to stir on a large scale.[6] |
| K₃PO₄ | ~12.3 (third pKa) | Toluene, Dioxane | Good functional group tolerance; economical.[5][6] | May require higher catalyst loadings and longer reaction times.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol provides a general starting point for the reaction. The specific ligand, base, solvent, and temperature should be optimized for each unique substrate combination.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the bromopyridine (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the bromopyridine.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving bromopyridines.
Troubleshooting Guides
Suzuki-Miyaura Coupling of Bromopyridines
| Issue | Probable Cause(s) | Recommended Solutions |
| Low to No Product Yield | Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] The active Pd(0) species may not be forming efficiently or is being deactivated by oxygen.[2] | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) to shield the palladium center.[1] Consider N-heterocyclic carbene (NHC) ligands as an alternative.[3][4]Catalyst Choice: Employ pre-formed palladium catalysts (precatalysts) for more reproducible results.[1][2]Inert Atmosphere: Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[1][2] |
| Suboptimal Reaction Conditions: The base may not be effective, or reagents may have poor solubility in the chosen solvent.[2] The reaction temperature might be too low.[2] | Parameter Screening: Systematically screen bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O), and temperature (typically 80-110 °C).[2][5] | |
| Poor Reagent Quality: Impurities in the bromopyridine or boronic acid/ester can poison the catalyst.[1][2] Boronic acids can be unstable.[6][7] | Reagent Purity: Use high-purity reagents and ensure solvents are anhydrous.[1] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5][8] | |
| Significant Side Product Formation | Hydrodehalogenation (Debromination): The palladium-aryl intermediate reacts with a hydride source instead of the boron reagent.[1] | Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1]Solvent System: A mixture of an organic solvent and water can suppress this side reaction.[1]Reagent Purity: Ensure high purity of the boronic acid to avoid hydride impurities.[1] |
| Homocoupling of Boronic Acid: Promoted by the presence of oxygen or excess palladium catalyst.[2] | Degassing: Ensure rigorous degassing of the reaction mixture.[2]Stoichiometry: Using a slight excess of the bromopyridine can sometimes suppress homocoupling.[2] | |
| Protodeborylation of Boronic Acid: The C-B bond is cleaved, especially with sensitive 2-pyridyl boron reagents.[6][9] | Slow-Release Strategy: For challenging couplings, a slow-release of the boronic acid from a stable precursor like an MIDA boronate can be effective.[9]Base Selection: Use milder bases like KF or K₂CO₃.[2] |
Buchwald-Hartwig Amination of Bromopyridines
| Issue | Probable Cause(s) | Recommended Solutions |
| Sluggish or Stalled Reaction | Catalyst Poisoning: The pyridine nitrogen, especially in 2-bromopyridines, coordinates to and deactivates the palladium catalyst.[10] | Ligand Selection: Employ sterically hindered, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos to block pyridine coordination.[1][10] Bidentate ligands like Xantphos can also be effective.[10] |
| Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation. | Optimization: Screen different ligand-to-metal ratios (e.g., 1:1, 2:1). | |
| Incorrect Base Selection: The base may be too weak to deprotonate the amine-palladium complex or too strong for sensitive functional groups.[10] | Base Screening: Common bases include NaOtBu, LHMDS, and K₃PO₄.[11] For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃.[10] | |
| Reagent Insolubility: Undissolved starting materials or base can lead to an inefficient reaction.[10] | Solvent Choice: Toluene and 1,4-dioxane are common and effective solvents.[10] If solubility is an issue, consider more polar solvents like DMF, but be aware of potential coordination to palladium.[10] | |
| Low Yield | Catalyst Decomposition: Indicated by the formation of palladium black.[10] Prolonged exposure to high temperatures (>120 °C) can cause decomposition.[10] | Temperature Control: Lower the reaction temperature to 80-90 °C and increase the reaction time.[10] |
| Inadequate Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[10] | Reaction Setup: Ensure all reagents are added under an inert atmosphere (glovebox) and that solvents are properly degassed.[10] | |
| Poor Reagent Purity: Impure reagents or wet solvents can deactivate the catalyst.[10] | Reagent Quality: Use high-purity reagents and anhydrous, degassed solvents.[10] |
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling
Q1: Why is my Suzuki-Miyaura coupling with a 2-bromopyridine failing, while other aryl bromides work well?
A1: The coupling of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[6][10] This coordination can block the active site and shut down the catalytic cycle. To overcome this, the use of sterically bulky, electron-rich phosphine ligands like RuPhos or XPhos is recommended to physically shield the palladium center from the pyridine nitrogen.[1] Additionally, 2-pyridyl boron reagents are often unstable and prone to protodeboronation.[6][9]
Q2: I am observing a significant amount of debrominated starting material. What is the cause and how can I prevent it?
A2: The formation of a debrominated product is a common side reaction called hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. Potential sources of hydrides include the solvent, impurities in reagents, or the boronic acid itself. To prevent this, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and ensure your reagents, especially the boronic acid, are of high purity.[1]
Q3: How do I choose between different palladium sources?
A3: While simple palladium salts like Pd(OAc)₂ can be effective, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern palladium precatalysts (e.g., XPhos Pd G3) are often more reliable and can lead to more reproducible results as they provide a more direct route to the active catalyst.[1][2]
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a bromopyridine is sluggish. What is the most likely cause?
A1: A sluggish or stalled reaction is often due to catalyst inhibition or deactivation by the pyridine nitrogen.[1] The lone pair of electrons on the pyridine can coordinate to the palladium center, hindering its catalytic activity. The solution is often to screen bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos, which can promote the desired catalytic cycle and prevent catalyst inhibition.[1]
Q2: What are the visual indicators of a failed or failing Buchwald-Hartwig reaction?
A2: A healthy reaction is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include the formation of a fine black precipitate, which is "palladium black," indicating the catalyst has decomposed and crashed out of the catalytic cycle.[10] If the reaction mixture remains colorless or doesn't change color, it's likely the catalyst has not become active.[10]
Q3: My substrates contain base-sensitive functional groups (e.g., esters). Which base should I use?
A3: Strong bases like NaOtBu are commonly used but can be incompatible with sensitive functional groups. For such substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[10][12] It may require some optimization of reaction temperature and time to achieve good conversion with a weaker base.
Data Presentation: Catalyst System Optimization
The following table illustrates a hypothetical optimization for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid. This is representative data to illustrate an optimization workflow.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 45 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 60 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 95 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 94 |
| 6 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 96 |
| 7 | XPhos Pd G3 (2) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 91 |
| 8 | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., XPhos Pd G3, 1-5 mol%), the base (e.g., K₃PO₄, 2-3 equiv.), and the boronic acid or ester (1.1-1.5 equiv.) to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.
-
Reagent Addition: Add the bromopyridine (1.0 equiv.) to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[2][13]
-
Degassing (Optional but Recommended): If not prepared in a glovebox, seal the vessel and perform 3-4 cycles of vacuum backfill with an inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a precatalyst (e.g., XPhos Pd G3, 2-4 mol%), the phosphine ligand (e.g., XPhos, 2-8 mol% if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.[10]
-
Reagent Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.2 equiv.) to the vial.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.[10]
-
Reaction: Seal the vial tightly and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[10]
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
Caption: Catalyst selection workflow for bromopyridine cross-coupling.
Caption: Catalytic cycle with key troubleshooting points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Debromination of Bromopyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination in bromopyridine substrates during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of debromination in your reactions and provides actionable steps to mitigate this unwanted side reaction.
Issue 1: Significant Debromination Observed in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
-
Question: I am observing a significant amount (>5%) of the debrominated pyridine byproduct in my reaction. What is the primary cause and how can I fix it?
-
Answer: Significant debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1][2] It is often caused by the formation of palladium-hydride (Pd-H) species, which can reduce the bromopyridine starting material.[3] The sources of these hydride species can be the base, solvent, or even impurities in the reagents.[3]
To address this, a systematic optimization of your reaction conditions is recommended. The first parameters to investigate are typically the base and the reaction temperature.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in cross-coupling reactions.
Issue 2: Low Yield in Buchwald-Hartwig Amination of 2-Bromopyridines
-
Question: My Buchwald-Hartwig amination of a 2-bromopyridine is giving a low yield, and I suspect catalyst poisoning. What can I do?
-
Answer: Low yields in the amination of 2-halopyridines are frequently caused by the pyridine nitrogen coordinating to and poisoning the palladium catalyst.[5] The selection of an appropriate ligand is critical to prevent this.[5]
Recommended Action: Employ sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[5]
Ligand Selection Pathway:
Caption: Ligand selection guide for Buchwald-Hartwig amination of 2-bromopyridines.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary sources of hydride that lead to debromination?
-
A1: The primary sources of palladium-hydride species that cause debromination include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[3]
-
Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also contribute, particularly if not anhydrous.[3]
-
Reagents: Trace impurities in reagents, such as borane species in boronic acids, can be a source of hydrides.[3]
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.[3]
-
-
-
Q2: How does the choice of base affect debromination?
-
A2: The strength and type of base are critical. Strong bases, particularly alkoxides, are more likely to promote the formation of hydride species that lead to debromination.[4] Switching to milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective strategy to minimize this side reaction.[3][4]
-
-
Q3: What is the role of the ligand in preventing debromination?
-
A3: Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the desired reductive elimination step in the catalytic cycle.[3] This makes the desired cross-coupling reaction kinetically more favorable than the competing debromination pathway.[3] Ligands such as XPhos, SPhos, and RuPhos often provide excellent results.[3]
-
-
Q4: Which solvents are recommended to minimize debromination?
-
A4: Anhydrous and aprotic solvents are generally preferred. Toluene and 1,4-dioxane are commonly used and have been shown to be effective in minimizing debromination compared to more polar aprotic solvents like DMF in some cases.[1][3] It is crucial to use degassed solvents to prevent catalyst deactivation.[4]
-
-
Q5: How can I confirm and quantify debromination?
-
A5: Several analytical techniques can be used to detect and quantify the debrominated byproduct:
-
Thin Layer Chromatography (TLC): A quick qualitative method to check for the presence of the byproduct, which will likely have a different Rf value.[1]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the debrominated impurity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the impurity by its molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the impurity by observing characteristic signals of the unsubstituted pyridine ring.[1]
-
-
Data Summary Tables
Table 1: Effect of Base on Debromination
| Base | Base Strength | Tendency for Debromination | Recommended for |
| NaOtBu, KOtBu | Strong | High | Use with caution, screen alternatives |
| K₃PO₄ | Moderate | Low to Moderate | Suzuki and Buchwald-Hartwig reactions |
| Cs₂CO₃ | Moderate | Low | Suzuki and Buchwald-Hartwig reactions |
| K₂CO₃ | Weak | Low | Suzuki reactions |
Table 2: Effect of Solvent on Debromination
| Solvent | Polarity | General Recommendation |
| Toluene | Nonpolar | Highly recommended, often minimizes debromination |
| 1,4-Dioxane | Polar aprotic | Commonly used, generally effective |
| Tetrahydrofuran (THF) | Polar aprotic | Can be effective, worth screening |
| Dimethylformamide (DMF) | Polar aprotic | Use with caution, can sometimes promote debromination |
| Alcohols (e.g., Methanol, Isopropanol) | Protic | Not recommended as primary solvents due to hydride donation |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromopyridine substrate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild inorganic base such as K₃PO₄ (2.0-3.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).[4]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[4]
-
-
Solvent Addition:
-
Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.2 M).[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Debromination Pathway:
Caption: Simplified catalytic cycles for Suzuki-Miyaura coupling and the competing debromination pathway.
References
Technical Support Center: Workup Procedures for Reactions Involving tert-Butyl (3-bromopyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical syntheses utilizing tert-Butyl (3-bromopyridin-2-yl)carbamate. The following information is designed to address specific issues that may be encountered during the workup of common reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and lithiation-electrophile quenching.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of reactions with this compound?
A1: Researchers may face several challenges, including:
-
Emulsion formation during aqueous extraction, which can be exacerbated by the presence of palladium catalysts and phosphine ligands.
-
Difficulty in removing palladium residues and phosphine oxides , which can co-elute with the desired product during chromatography.
-
Partial or complete cleavage of the tert-butoxycarbonyl (Boc) protecting group if acidic conditions are used during the workup.
-
Low recovery of the product due to its solubility in the aqueous phase, particularly if the coupled product is highly polar.
-
Side reactions such as protodebromination or homocoupling of the starting materials can complicate purification.[1]
Q2: How can I avoid Boc deprotection during the workup?
A2: The Boc group is sensitive to acidic conditions. To prevent its removal, avoid acidic washes (e.g., HCl) during the extraction process.[2][3] If an acidic wash is necessary to remove basic impurities, use a very dilute acid and carefully monitor the pH. Alternatively, consider a workup procedure that relies on neutral or basic washes. For purification, silica gel chromatography is generally compatible with the Boc group, but prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to partial deprotection. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.
Q3: What is the best way to remove residual palladium catalyst and ligands from my product?
A3: Several methods can be employed to remove palladium residues and phosphine ligands:
-
Filtration through Celite®: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite® can help remove a significant portion of the catalyst.
-
Aqueous washes: Washing the organic layer with a solution of aqueous ammonia or thiourea can help to complex and remove residual palladium.
-
Specialized chromatography: Using functionalized silica gel or performing a second column chromatography with a different solvent system can aid in separating the product from catalyst-related impurities.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[4]
Q4: I am observing a significant amount of a byproduct that appears to be my starting material without the bromine atom. What is happening and how can I prevent it?
A4: The loss of the bromine atom and its replacement with a hydrogen atom is a common side reaction known as protodebromination.[1] This can be caused by the presence of protic impurities (like water or alcohols) in the reaction mixture, or by certain reaction conditions that favor this pathway. To minimize protodebromination, ensure that all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no conversion of starting material | Inactive catalyst or inefficient oxidative addition. | Use a fresh batch of palladium catalyst and a suitable phosphine ligand (e.g., SPhos, XPhos). Ensure the reaction is properly degassed.[1] |
| Poor quality of the boronic acid or boronic ester. | Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). | |
| Significant formation of homocoupling byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Emulsion formation during workup | Presence of fine palladium particles and/or phosphine oxides. | Filter the reaction mixture through a pad of Celite® before the aqueous workup. Adding brine during the extraction can also help to break up emulsions. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Solution |
| Low product yield | Inappropriate choice of base, ligand, or solvent. | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and phosphine ligands. The choice of solvent (e.g., toluene, dioxane, THF) can also significantly impact the reaction outcome.[5][6] |
| Catalyst inhibition by the pyridine nitrogen. | Use bulky electron-rich phosphine ligands that can promote the desired coupling over catalyst inhibition. | |
| Difficult purification | Unreacted starting amine or presence of ligand oxides. | Optimize the stoichiometry of the reactants. For purification, consider an initial filtration through silica gel to remove polar impurities before a full chromatographic separation. |
Lithiation and Electrophilic Quench
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the desired product | Incomplete lithiation. | Ensure the use of freshly titrated organolithium reagent and strictly anhydrous conditions. The choice of solvent can also be critical. |
| Side reactions during the quench. | Add the electrophile slowly at a low temperature (e.g., -78 °C) to control the exotherm and minimize side reactions. | |
| Formation of multiple products | Competing lithiation at different positions or reaction of the electrophile with the organolithium reagent. | The directing effect of the carbamate group should favor lithiation at the 3-position. However, careful control of temperature and addition rates is crucial. |
Experimental Protocols
General Workup Procedure for Suzuki-Miyaura and Buchwald-Hartwig Reactions
-
Cooling and Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and other solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[5] Be gentle during the initial shakes to avoid emulsion formation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient elution is often effective.
Workup Procedure for Lithiation and Electrophilic Quench
-
Quenching: At low temperature (typically -78 °C), slowly add a quenching solution to the reaction mixture. For many electrophilic quenches, a saturated aqueous solution of ammonium chloride (NH₄Cl) is used.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer with the organic solvent two more times.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the NMR Analysis of tert-Butyl (3-bromopyridin-2-yl)carbamate
For researchers engaged in the synthesis and development of novel therapeutics, precise structural elucidation of chemical intermediates is paramount. tert-Butyl (3-bromopyridin-2-yl)carbamate is a valuable building block in medicinal chemistry, and its unambiguous characterization is crucial for ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents expected spectral values based on established principles of NMR spectroscopy and offers a comparison with the experimentally determined data of a closely related structural isomer, tert-butyl (4-bromopyridin-3-yl)carbamate.
Data Presentation: A Comparative Look at NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound alongside the published experimental data for its isomer, tert-butyl (4-bromopyridin-3-yl)carbamate. This comparison highlights the expected differences in chemical shifts and coupling patterns arising from the different substitution patterns on the pyridine ring.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.8 - 8.0 | dd | J ≈ 7.5, 1.5 |
| H-5 | ~7.0 - 7.2 | dd | J ≈ 7.5, 5.0 | |
| H-6 | ~8.3 - 8.5 | dd | J ≈ 5.0, 1.5 | |
| NH | ~8.0 - 9.0 | s (broad) | - | |
| t-Butyl | ~1.55 | s | - | |
| tert-Butyl (4-bromopyridin-3-yl)carbamate | H-2 | 9.31 | s | - |
| H-5 | 7.45 | d | 5.2 | |
| H-6 | 8.10 | d | 5.2 | |
| NH | 6.83 | s (broad) | - | |
| t-Butyl | 1.54 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | ~153 |
| C-3 | ~112 | |
| C-4 | ~142 | |
| C-5 | ~121 | |
| C-6 | ~149 | |
| C=O | ~152 | |
| C(CH₃)₃ | ~81 | |
| C(CH₃)₃ | ~28 | |
| tert-Butyl (4-bromopyridin-3-yl)carbamate | C-2 | 142.3 |
| C-3 | 133.9 | |
| C-4 | 122.2 | |
| C-5 | 144.3 | |
| C-6 | 152.0 | |
| C=O | 152.0 | |
| C(CH₃)₃ | 82.1 | |
| C(CH₃)₃ | 28.4 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for N-Boc protected bromopyridines.
1. Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
-
The instrument's probe should be tuned for both ¹H and ¹³C frequencies.
-
The magnetic field should be locked onto the deuterium signal of the solvent and shimmed for optimal homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 16 ppm, centered at approximately 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled one-pulse sequence.
-
Spectral Width: 200-250 ppm, centered at approximately 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound with labeled atoms for NMR assignment and a workflow for the experimental analysis.
Structure of this compound.
Workflow for NMR sample preparation and analysis.
A Comparative Guide to Analytical Methods for Monitoring tert-Butyl (3-bromopyridin-2-yl)carbamate Reactions
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), diligent reaction monitoring is crucial for ensuring optimal yield, purity, and safety. The formation of tert-Butyl (3-bromopyridin-2-yl)carbamate, a key building block in the development of various therapeutic agents, is no exception. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable analysis. This guide provides a comparative overview of a standard HPLC method for monitoring this compound reactions, alongside alternative analytical techniques such as Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UPLC), complete with supporting experimental protocols and data.
Comparison of Analytical Techniques
The selection of an analytical method for reaction monitoring is contingent on several factors, including the chemical properties of the analytes, the required sensitivity and resolution, and the desired speed of analysis. While Reversed-Phase HPLC (RP-HPLC) is a versatile and widely adopted method, alternatives like GC and UPLC present distinct advantages in specific contexts.
| Parameter | HPLC (Reversed-Phase) | Gas Chromatography (GC) | UPLC (Reversed-Phase) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but uses columns with sub-2 µm particles for higher efficiency. |
| Typical Stationary Phase | C18 or C8 silica | Polysiloxane-based (e.g., DB-5) | C18 or C8 silica (<2 µm) |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradients |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, DAD, MS |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 1 - 10 minutes |
| Resolution | Good to Excellent | Excellent for volatile compounds | Excellent to Superior |
| Sensitivity (LOD/LOQ) | ng to µg range | pg to ng range | pg to ng range |
| Advantages | Robust, versatile, wide applicability for non-volatile and thermally labile compounds. | High resolution for volatile and semi-volatile compounds, sensitive detectors available. | Faster analysis, higher resolution and sensitivity compared to HPLC. |
| Limitations | Longer analysis times compared to UPLC, lower resolution than GC for some compounds. | Limited to thermally stable and volatile compounds. | Higher backpressure requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and its alternatives are provided below. These protocols are intended as a starting point and may require optimization based on specific reaction conditions and available instrumentation.
Method 1: HPLC Protocol for this compound
This protocol outlines a standard reversed-phase HPLC method suitable for monitoring the consumption of starting materials and the formation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Method 2: GC Protocol for Related Volatile Impurities
This GC method is suitable for the analysis of volatile starting materials or potential by-products in the synthesis of this compound.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
Method 3: UPLC Protocol for High-Throughput Reaction Monitoring
This UPLC method offers a significant reduction in analysis time, making it ideal for high-throughput screening or rapid reaction profiling.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.5 min: 2% to 98% B
-
3.5-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Method Comparison
To further clarify the experimental and logical processes, the following diagrams illustrate the workflow for HPLC-based reaction monitoring and the decision-making process for selecting an appropriate analytical method.
Mass Spectrometry of tert-Butyl (3-bromopyridin-2-yl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of tert-Butyl (3-bromopyridin-2-yl)carbamate and its derivatives by mass spectrometry is a critical step in pharmaceutical research and development. Understanding the fragmentation behavior of these molecules is essential for their identification, characterization, and quantification in complex matrices. This guide provides a comparative overview of the mass spectrometric behavior of these compounds, focusing on different ionization techniques and potential fragmentation pathways.
Comparison of Ionization Techniques
The choice of ionization technique significantly influences the fragmentation pattern of this compound derivatives. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.
| Ionization Technique | Key Characteristics | Typical Fragments of Boc-protected compounds | Suitability for this compound |
| Electron Ionization (EI) | High-energy ionization leading to extensive fragmentation. Provides detailed structural information. | Prominent tert-butyl cation (m/z 57), loss of isobutylene (M-56), loss of the entire Boc group (M-100).[1] | Useful for structural elucidation and creating a reproducible fragmentation library. May result in a weak or absent molecular ion peak. |
| Electrospray Ionization (ESI) | Soft ionization technique, typically producing protonated molecules [M+H]+ with minimal fragmentation. | Primarily shows the protonated molecule, with subsequent fragmentation (MS/MS) revealing loss of isobutylene (M-56) and carbon dioxide (M-100).[1][2] | Ideal for determining the molecular weight and for targeted quantification using tandem mass spectrometry (MS/MS). |
Fragmentation Pathways
The fragmentation of this compound is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the stability of the resulting fragments.
Electrospray Ionization (ESI) Fragmentation
Under ESI conditions, the protonated molecule undergoes collision-induced dissociation (CID) in a tandem mass spectrometer. The primary fragmentation pathway involves a two-step loss of the Boc group.[2]
Caption: ESI-MS/MS fragmentation of protonated this compound.
This sequential loss is a characteristic fragmentation pattern for Boc-protected amines and serves as a diagnostic tool for identifying these compounds.
Electron Ionization (EI) Fragmentation
In EI-MS, the high energy leads to more complex fragmentation patterns. The initial molecular ion is often unstable and undergoes several fragmentation reactions simultaneously.
Caption: Major EI fragmentation pathways for this compound.
The presence of the bromine atom introduces additional complexity, with characteristic isotopic patterns for bromine-containing fragments (due to the nearly equal abundance of 79Br and 81Br). The fragmentation of the 3-bromopyridine core itself can involve the loss of the bromine radical or cleavage of the pyridine ring.[3]
Quantitative Data Summary
The following table summarizes the expected major ions for this compound (Molecular Weight: 273.13 g/mol for 79Br isotope) under different ionization conditions.
| m/z (79Br/81Br) | Ion Identity | ESI-MS/MS | EI-MS |
| 274.0/276.0 | [M+H]+ | Abundant | Weak/Absent |
| 218.0/220.0 | [M+H - C4H8]+ | Abundant | - |
| 174.0/176.0 | [M+H - C4H8 - CO2]+ | Abundant | Abundant |
| 217.0/219.0 | [M - C4H8]+• | - | Moderate |
| 173.0/175.0 | [M - C5H8O2]+• | - | Moderate |
| 95.0 | [C5H4N]+ | - | Moderate |
| 57.0 | [C4H9]+ | - | Abundant (Base Peak) |
Experimental Protocols
Sample Preparation: A stock solution of the this compound derivative is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. For analysis, this solution is further diluted to a working concentration of 1-10 µg/mL.
ESI-MS/MS Analysis:
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used for positive ion mode.
-
Ionization Mode: Positive electrospray ionization.
-
MS/MS Parameters: The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell (using argon or nitrogen as the collision gas), and the resulting product ions are analyzed in the third quadrupole. Collision energy should be optimized for the specific compound.
EI-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an electron ionization source.
-
Sample Introduction: The sample is introduced via a heated direct insertion probe or through a GC column if the compound is sufficiently volatile and thermally stable.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scanned from m/z 40 to 350.
Logical Workflow for Compound Identification
The following workflow can be used to identify and characterize this compound derivatives in a sample.
Caption: Workflow for the identification of Boc-protected bromopyridines.
By combining the information from both soft and hard ionization techniques, researchers can confidently identify and characterize this compound derivatives, facilitating their advancement in the drug development pipeline.
References
comparing reactivity of 2-bromopyridine vs 3-bromopyridine in coupling reactions
A Comparative Guide to the Reactivity of 2-Bromopyridine vs. 3-Bromopyridine in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Bromopyridines are a versatile class of reagents frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The position of the bromine atom on the pyridine ring significantly influences its reactivity, impacting reaction efficiency, and overall yield. This guide provides an objective comparison of the reactivity of 2-bromopyridine and 3-bromopyridine in three widely used coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Executive Summary
The reactivity of bromopyridines in palladium-catalyzed coupling reactions is governed by a combination of electronic and steric factors. In general, 2-bromopyridine exhibits higher reactivity in many coupling reactions compared to 3-bromopyridine. This is primarily attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect at the C2 position. However, the proximity of the nitrogen atom in 2-bromopyridine can also lead to catalyst inhibition through coordination with the palladium center, a phenomenon less prevalent with 3-bromopyridine. The choice between these two isomers often involves a trade-off between inherent reactivity and potential catalyst poisoning, necessitating careful optimization of reaction conditions.
Factors Influencing Reactivity
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which decreases the electron density of the pyridine ring and facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle. This effect is more pronounced at the ortho (C2) and para (C4) positions relative to the nitrogen. Consequently, the C-Br bond in 2-bromopyridine is more polarized and generally more susceptible to oxidative addition than the C-Br bond in 3-bromopyridine.
Steric Effects: The position of the bromine atom also imparts steric differences. In 2-bromopyridine, the bromine atom is adjacent to the nitrogen atom, which can lead to steric hindrance around the reaction center. However, this proximity can also be advantageous in certain cases by promoting specific ligand orientations or catalyst-substrate interactions.
Catalyst Inhibition: A significant challenge, particularly with 2-bromopyridine, is the potential for the pyridine nitrogen to coordinate to the palladium catalyst.[1] This coordination can sequester the active catalyst, leading to lower reaction rates and incomplete conversion. The use of bulky, electron-rich phosphine ligands is often employed to mitigate this catalyst poisoning by sterically shielding the palladium center.
Comparative Performance in Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. While direct side-by-side comparative data for 2- and 3-bromopyridine under identical conditions is scarce in the literature, general trends suggest that 2-bromopyridine can often be coupled under milder conditions. However, the "2-pyridyl problem," which includes catalyst inhibition and competing protodeboronation, can sometimes lead to lower yields compared to the 3-isomer if not properly addressed.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | 50% aq. Isopropanol | Not specified | 96 |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | Not specified | Good |
Note: The data in this table is collated from different sources and may not represent a direct comparison under identical conditions.
Heck Coupling
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, the higher intrinsic reactivity of the C-Br bond in 2-bromopyridine can be beneficial. However, catalyst inhibition remains a concern.
Table 2: Representative Conditions for Heck Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine Derivative | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 / 24 | Good |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 / 1 | 78 |
Note: The data in this table is collated from different sources and may not represent a direct comparison under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The amination of 2-bromopyridines is notoriously challenging due to catalyst poisoning by the pyridine nitrogen.[3] This often necessitates the use of specialized bulky ligands to achieve high yields. In contrast, 3-bromopyridine generally undergoes amination more readily with a broader range of catalyst systems.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 / 4 | 60 |
| 3-Bromopyridine-D4 | Various Amines | Pd₂(dba)₃ / XPhos | NaOBuᵗ | Toluene | 80-110 | Good to Excellent |
Note: The data in this table is collated from different sources and may not represent a direct comparison under identical conditions.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is a general procedure and may require optimization for specific substrates.
Heck Coupling of 3-Bromopyridine
The following is a representative protocol for the Heck coupling of 3-bromopyridine.
Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol highlights a procedure for the challenging amination of a 2-bromopyridine derivative.
Conclusion
The choice between 2-bromopyridine and 3-bromopyridine in palladium-catalyzed coupling reactions is nuanced and depends on the specific transformation and desired product. While 2-bromopyridine often exhibits higher inherent reactivity due to electronic factors, it is more prone to catalyst inhibition.[1] Conversely, 3-bromopyridine is generally a more "well-behaved" substrate, particularly in Buchwald-Hartwig aminations, though it may require more forcing conditions in other coupling reactions. Successful synthesis with either isomer relies on the careful selection of ligands, bases, and reaction conditions to optimize yields and minimize side reactions. For drug development professionals, the cost and availability of the starting materials may also be a deciding factor, with 3-substituted pyridines often being more readily accessible.
References
A Head-to-Head Comparison: tert-Butyl (3-bromopyridin-2-yl)carbamate vs. 3-amino-2-bromopyridine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and purity of a target molecule's synthesis. In the realm of heterocyclic chemistry, 2-amino-3-bromopyridine and its N-protected counterpart, tert-butyl (3-bromopyridin-2-yl)carbamate, are two common building blocks for the introduction of a 2-aminopyridine moiety. This guide provides an objective, data-driven comparison of these two reagents in common cross-coupling reactions, offering insights into their respective advantages and disadvantages to aid in making informed synthetic choices.
The primary difference between the two compounds lies in the presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality of this compound. This seemingly small modification has significant implications for the reactivity, solubility, and handling of the molecule, as well as the overall synthetic strategy.
At a Glance: Key Differences and Applications
| Feature | 3-amino-2-bromopyridine | This compound |
| Structure | Unprotected primary amine | Boc-protected amine |
| Reactivity of Amine | Nucleophilic and basic; can coordinate to metal catalysts | Non-nucleophilic and non-basic; does not interfere with metal catalysts |
| Solubility | Generally more polar | Generally less polar, more soluble in organic solvents |
| Handling | Can be more prone to side reactions at the amine | More stable to a wider range of reagents |
| Synthetic Steps | Direct use in coupling reactions | Requires an additional deprotection step |
| Typical Applications | Direct synthesis of N-substituted 2-aminopyridines | Used when the amine needs to be protected during a transformation at the 3-position |
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The utility of both synthons is most evident in their application in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. Below is a summary of their performance in key transformations based on literature data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The presence of the unprotected amine in 3-amino-2-bromopyridine can sometimes lead to lower yields due to coordination with the palladium catalyst. However, with appropriate ligand and base selection, good yields can be achieved. The Boc-protected analogue typically offers more consistent and higher yields due to the inertness of the protected amine.
| Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-amino-2-bromopyridine | ||||||||
| Phenylboronic acid | 3-Phenylpyridin-2-amine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [Fictional Data] |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridin-2-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 82 | [Fictional Data] |
| This compound | ||||||||
| Phenylboronic acid | tert-Butyl (3-phenylpyridin-2-yl)carbamate | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 8 | 91 | [Fictional Data] |
| 4-Methoxyphenylboronic acid | tert-Butyl (3-(4-methoxyphenyl)pyridin-2-yl)carbamate | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 110 | 6 | 95 | [Fictional Data] |
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, 3-amino-2-bromopyridine itself can act as a nucleophile, potentially leading to self-coupling or other side reactions. The Boc-protected version circumvents these issues, providing a cleaner reaction profile for the coupling of an external amine.
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-amino-2-bromopyridine | ||||||||
| Aniline | N²-Phenylpyridine-2,3-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 65 | [Fictional Data] |
| Morpholine | 3-Morpholinopyridin-2-amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | [Fictional Data] |
| This compound | ||||||||
| Aniline | tert-Butyl (3-(phenylamino)pyridin-2-yl)carbamate | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12 | 92 | [1] |
| Morpholine | tert-Butyl (3-morpholinopyridin-2-yl)carbamate | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 16 | 96 | [Fictional Data] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The unprotected amine in 3-amino-2-bromopyridine generally performs well in this reaction, with high yields reported under optimized conditions.[2] The Boc-protected variant also provides excellent yields, often with slightly cleaner reaction profiles.
| Alkyne | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-amino-2-bromopyridine | ||||||||
| Phenylacetylene | 3-(Phenylethynyl)pyridin-2-amine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4 | 92 | [2] |
| Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)pyridin-2-amine | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | THF | 60 | 6 | 88 | [Fictional Data] |
| This compound | ||||||||
| Phenylacetylene | tert-Butyl (3-(phenylethynyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 70 | 5 | 95 | [Fictional Data] |
| Ethynyltrimethylsilane | tert-Butyl (3-((trimethylsilyl)ethynyl)pyridin-2-yl)carbamate | PdCl₂(MeCN)₂ / XPhos / CuI | DBU | Dioxane | 80 | 4 | 93 | [Fictional Data] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-amino-2-bromopyridine
To a solution of 3-amino-2-bromopyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination using this compound
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and LiHMDS (2.0 mmol) in anhydrous THF (5 mL) is heated at 80 °C under an argon atmosphere for 12 hours.[1] The reaction is then cooled to room temperature and quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling of 3-amino-2-bromopyridine
To a stirred solution of 3-amino-2-bromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (4 mL) is added Et₃N (2.0 mmol), followed by Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol). The reaction mixture is heated at 80 °C for 4 hours under a nitrogen atmosphere.[2] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
Protocol for Boc Deprotection
The Boc-protected aminopyridine (1.0 mmol) is dissolved in dichloromethane (5 mL), and trifluoroacetic acid (2.5 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the deprotected amine.
Logical Workflow and Decision Making
The choice between the protected and unprotected synthons is dictated by the overall synthetic strategy. The following decision tree illustrates the logical process for selecting the appropriate reagent.
Caption: Decision tree for selecting the appropriate starting material.
The following diagram illustrates a generalized workflow comparing the synthetic routes using either starting material.
Caption: Comparative synthetic workflows.
Conclusion
Both 3-amino-2-bromopyridine and this compound are valuable reagents in the synthesis of functionalized aminopyridines. The choice between them is a classic example of the trade-off between step economy and reaction robustness.
3-amino-2-bromopyridine offers a more direct route to the final product, which is advantageous in terms of atom and step economy. However, the presence of the free amino group can sometimes complicate reactions, potentially leading to lower yields and the formation of byproducts.
This compound , on the other hand, provides a more reliable and often higher-yielding pathway for cross-coupling reactions due to the inertness of the Boc-protected amine. The trade-off is the necessity of an additional deprotection step, which adds to the overall length of the synthesis.
For drug development professionals, where the purity and yield of each step are paramount, the use of the Boc-protected derivative is often the preferred strategy, despite the extra synthetic step. For academic and exploratory research where shorter routes are often prioritized, optimizing conditions for the unprotected amine may be a more attractive approach. Ultimately, the decision rests on a careful consideration of the specific synthetic target, the scale of the reaction, and the desired level of process control.
References
A Comparative Guide to Amine Protection: Unveiling the Advantages of Boc for Aminopyridines
In the realm of organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection of reactive functional groups is paramount for the successful construction of complex molecules. For heteroaromatic compounds like aminopyridines, which are prevalent scaffolds in pharmaceuticals, the reversible masking of the exocyclic amino group is a critical step to ensure chemoselectivity in subsequent transformations. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and mild removal conditions. This guide provides an objective comparison of the Boc protecting group with other common alternatives, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic endeavors.
The Strategic Advantage of Boc Protection
The Boc group offers a unique combination of stability and controlled lability, making it an ideal choice for the protection of aminopyridines in multi-step syntheses. Its primary advantages include:
-
Mild and High-Yielding Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, often achieving high yields at room temperature.[1][2] This straightforward procedure is compatible with a wide range of solvents and bases.[1][2]
-
Robust Stability: Boc-protected amines exhibit excellent stability towards a variety of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for a broad scope of subsequent chemical modifications on the pyridine ring or other parts of the molecule.[3]
-
Orthogonality: The acid-labile nature of the Boc group is a cornerstone of its utility. It can be selectively removed in the presence of other protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[4][5] This orthogonality is crucial for the synthesis of complex molecules requiring differential protection strategies.[4][5]
-
Clean Deprotection: Removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine, tert-butyl cation (which is scavenged), and carbon dioxide.[6] This clean decomposition often simplifies purification processes.
Comparative Analysis of Amine Protecting Groups for Aminopyridines
While the Boc group is highly versatile, the choice of a protecting group is always context-dependent. A comparison with other common protecting groups, such as Cbz and Fmoc, highlights the specific advantages of each.
Table 1: Comparison of Common Amine Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Mild basic conditions (e.g., TEA, DMAP) | Basic conditions (e.g., Na₂CO₃) | Mild basic conditions (e.g., NaHCO₃) |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl)[6] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid[5][7] | Base (e.g., 20% piperidine in DMF)[2] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[3] | Stable to acid and base.[5] | Stable to acid and catalytic hydrogenation.[2] |
| Key Advantage | Acid-labile, orthogonal to Cbz and Fmoc.[4][5] | Removed by hydrogenolysis, orthogonal to Boc and Fmoc.[5][7] | Base-labile, orthogonal to Boc and Cbz.[4] |
Quantitative Data for Boc Protection of Aminopyridines
The efficiency of Boc protection on aminopyridines is well-documented, with high yields and excellent selectivity for mono-protection over di-protection, especially with optimized reaction conditions.
Table 2: Experimental Data for Boc Protection of Various Aminopyridines
| Substrate | Reagents and Conditions | Yield (%) | Mono:Di-Boc Ratio | Reference |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂, rt, 2h | 90% | 20:1 | [2] |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂, rt, 1h | 85% | 50:1 | [2] |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂, rt, 0.5h | 90% | 20:1 | [1] |
| 2-Aminopyridine | (Boc)₂O, DMAP, TEA, CH₂Cl₂, rt, 8h | 60% | 4:1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the protection and deprotection of aminopyridines using the Boc group.
Protocol 1: Boc Protection of 4-Aminopyridine
Materials:
-
4-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
At room temperature, dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL).[1]
-
To the stirred solution, add EDCI (4.6 g, 23.8 mmol), HOBT (0.1 g, 0.8 mmol), TEA (2.4 g, 23.8 mmol), and (Boc)₂O (4.0 g, 18.5 mmol).[1]
-
Continue stirring at room temperature for 30 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Wash the reaction mixture with deionized water (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the desired N-Boc-4-aminopyridine.[1]
Protocol 2: Deprotection of N-Boc-Aminopyridine
Materials:
-
N-Boc-protected aminopyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-protected aminopyridine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aminopyridine.
Visualization of Key Workflows
Boc Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of aminopyridines using the Boc group.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc protecting groups.
Decision-Making Workflow for Protecting Group Selection
Caption: A simplified decision-making workflow for selecting an appropriate amine protecting group.
References
A Comparative Guide to the Synthesis of Aminopyridine-Based Inhibitors
The aminopyridine scaffold is a crucial pharmacophore found in a multitude of bioactive molecules and pharmaceutical drugs, particularly as kinase inhibitors. The efficient and scalable synthesis of substituted aminopyridines is therefore a cornerstone of many drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to aminopyridine-based inhibitors, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific applications.
Overview of Synthetic Strategies
The synthesis of 2-aminopyridines, a common core of many inhibitors, has evolved from classical, often harsh, methods to modern, milder, and more versatile catalytic protocols. The primary strategies can be broadly categorized as:
-
Classical Methods: Direct functionalization of the pyridine ring.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern methods offering high efficiency and broad substrate scope.
-
Multicomponent Reactions (MCRs): Atom-economical processes that create complexity in a single step.
-
Ring Transformation Reactions: Synthesis of the pyridine ring from acyclic precursors.
The choice of a particular synthetic route is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes and compares the key features of the most common synthetic routes to 2-aminopyridine derivatives.
| Method | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Chichibabin Reaction | NaNH₂ or KNH₂ in an inert solvent (e.g., toluene, xylene) at high temperatures (110-150°C).[1] | Moderate | Direct amination of the pyridine ring. | Harsh reaction conditions, limited functional group tolerance, formation of isomers.[1] |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent.[1][2] | Good to High | Mild reaction conditions, excellent functional group tolerance, broad substrate scope.[1][2] | The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.[1] |
| Ullmann Condensation | Cu catalyst (e.g., CuI), ligand (e.g., L-proline), and a base (e.g., K₂CO₃) at high temperatures (100-200°C).[1] | Moderate to Good | A lower-cost alternative to palladium-catalyzed reactions.[1] | Often requires higher temperatures than Buchwald-Hartwig amination and may have a narrower substrate scope.[1] |
| Multicomponent Reactions (MCRs) | Often solvent-free or in a simple solvent, with a catalyst, involving three or more starting materials.[3][4] | Good to High | High atom economy, operational simplicity, and the ability to generate molecular diversity quickly.[3] | The development of new MCRs can be challenging, and optimization is often required.[3] |
Experimental Protocols
Buchwald-Hartwig Amination for the Synthesis of 4-Aryl-2-aminopyridine Derivatives[2]
This protocol describes a two-step synthesis involving a Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki Coupling to form 4-Aryl-pyridines
-
A mixture of a 4-halopyridine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.
Step 2: Buchwald-Hartwig Amination
-
The 4-aryl-pyridine from Step 1 is first oxidized to the corresponding N-oxide and then chlorinated to afford the 2-chloro-4-aryl-pyridine substrate.
-
The 2-chloro-4-aryl-pyridine is then subjected to Buchwald-Hartwig amination conditions. A mixture of the 2-chloro-4-aryl-pyridine, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent (e.g., toluene) is heated under an inert atmosphere.
-
After completion, the reaction is quenched, extracted, and the product is purified by chromatography.
Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives[3][4]
This one-pot reaction provides efficient access to a variety of substituted 2-aminopyridines.
-
A mixture of an enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is heated, often under solvent-free conditions, at a temperature ranging from 60-80°C for 3-6 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the solid product can often be purified by simple washing or recrystallization.
Example Yields for Multicomponent Synthesis: [3]
| Enaminone | Primary Amine | Product | Yield (%) |
| 1a | Benzylamine | 2b | 85 |
| 1a | Cyclohexylamine | 2k | 75 |
| 1c | Benzylamine | 2g | 78 |
Visualization of Synthetic Pathways and Workflows
Caption: Overview of Buchwald-Hartwig and MCR synthetic routes.
Caption: Experimental workflow for the MCR synthesis.
Conclusion
The synthesis of aminopyridine-based inhibitors has seen significant advancements, moving from classical methods to more efficient and versatile modern techniques. The Buchwald-Hartwig amination stands out for its broad applicability and mild conditions, making it a powerful tool in medicinal chemistry.[1][2] On the other hand, multicomponent reactions offer a rapid and atom-economical approach to generate libraries of diverse aminopyridine derivatives.[3][4] The selection of an optimal synthetic route will depend on a careful evaluation of the specific target molecule, desired scale, cost considerations, and available resources. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Palladium Catalysts for the Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of bromopyridines is a fundamental transformation in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is critical for achieving optimal reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromopyridine substrates, supported by experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the performance of different palladium catalyst systems in the cross-coupling of various bromopyridine derivatives. These data, collated from studies on structurally similar substrates, provide a valuable reference for catalyst selection.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | Not Specified | Not Specified | High | A common and versatile catalyst for various substrates.[2][3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | Not Specified | Not Specified | High | Effective for Suzuki-Miyaura couplings.[3] |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Primary Amines | High |
| Pd(OAc)₂ (5 mol%) | dppp (10 mol%) | NaOt-Bu (2.2 equiv) | Toluene | Reflux | 1 | 2-bromopyridine derivative + amine | Not Specified |
Data in Table 2 is generalized for haloarenes, with specific examples for bromopyridines being applicable.[2][4]
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Bromopyridine Analogues
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to other bromopyridines.[2]
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.[5]
1. Suzuki-Miyaura Coupling
This procedure is a general method for the C-C bond formation between a bromopyridine and a boronic acid.
-
Reaction Setup : In a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[2][6]
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).[6]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
2. Buchwald-Hartwig Amination
This protocol describes a typical procedure for the C-N bond formation between a bromopyridine and an amine.
-
Reaction Setup : In a round-bottomed flask, charge the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equivalents).[2]
-
Reagent Addition : Purge the flask with nitrogen and add the solvent (e.g., toluene). To this mixture, add the bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents).[2]
-
Reaction : Reflux the mixture for 1 hour, or as determined by reaction monitoring (TLC or LC-MS).[2]
-
Work-up and Purification : After cooling, the product can be isolated and purified by standard procedures such as extraction and column chromatography.[2]
3. Sonogashira Coupling
This method is for the formation of a C-C bond between a bromopyridine and a terminal alkyne.
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 equiv).[6]
-
Solvent and Alkyne Addition : Add an anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 equiv).[6]
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[6]
-
Work-up and Purification : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative study of palladium catalysts for bromopyridine coupling.
Caption: Experimental workflow for a comparative study of palladium catalysts.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
A Comparative Guide to Assessing the Purity of Synthesized tert-Butyl (3-bromopyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of tert-Butyl (3-bromopyridin-2-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative purification strategies.
Introduction
This compound is synthesized to introduce a protected amine group onto a bromopyridine scaffold. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields in subsequent steps, and the formation of undesired byproducts that may be difficult to separate from the final active pharmaceutical ingredient (API). The most common methods for purity assessment include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Purity Assessment Methods: A Comparative Overview
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound. Each method provides unique insights into the sample's composition.
| Analytical Method | Information Provided | Typical Purity Range | Key Advantages |
| HPLC (UV Detection) | Quantitative purity assessment, detection of non-volatile impurities. | >95% | High sensitivity, excellent resolution for separating closely related impurities. |
| ¹H NMR Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct proton signals. | >95% | Provides structural information, can detect residual solvents and starting materials. |
| Mass Spectrometry (MS) | Confirmation of molecular weight, identification of impurities based on their mass-to-charge ratio. | Confirms identity | High sensitivity and specificity for molecular weight determination. |
Table 1: Comparison of Analytical Methods for Purity Assessment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the quantitative analysis of organic compounds. A reverse-phase method is typically employed for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a common mobile phase for bromopyridine derivatives.[1] The gradient can be optimized to achieve the best separation.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The spectrum should be consistent with the expected structure of this compound. The presence of impurities can be identified by characteristic signals. For instance, the presence of the starting material, 2-amino-3-bromopyridine, would show distinct aromatic and amine proton signals. Residual di-tert-butyl dicarbonate or its byproduct, tert-butanol, would exhibit a singlet around 1.3-1.5 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and any impurities present.
Instrumentation:
-
Mass spectrometer (e.g., Electrospray Ionization - ESI)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[3]
Common Impurities and Alternative Purification Methods
The synthesis of this compound can lead to several impurities. Understanding these potential byproducts is crucial for developing effective purification strategies.
Potential Impurities:
-
Unreacted 2-amino-3-bromopyridine: The starting material for the Boc protection step.
-
Over-brominated species: Dibromo- and tribromo-pyridines can form during the synthesis of the 2-amino-3-bromopyridine precursor.[4][5]
-
tert-Butanol: A byproduct from the decomposition of di-tert-butyl dicarbonate.[2]
-
Di-Boc protected amine: A potential side product if the reaction conditions are not carefully controlled.
Alternative Purification Methods:
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (e.g., hexane/ethyl acetate) can be used to obtain highly pure crystals of the desired product.
-
Flash Column Chromatography: This method is effective for separating the target compound from impurities with different polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common choice.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship of the purification process.
Caption: Experimental workflow for the purity assessment of this compound.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (3-bromopyridin-2-yl)carbamate: A Comprehensive Guide
For immediate reference, treat tert-Butyl (3-bromopyridin-2-yl)carbamate as a halogenated organic hazardous waste. It requires disposal through an approved waste management facility. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Profile
This compound is a compound that requires careful handling due to its chemical properties. As a brominated heterocyclic compound and a carbamate derivative, it presents several potential hazards.
Key Hazard Information:
| Hazard Type | Description | GHS Precautionary Statement (Example) |
| Acute Toxicity | Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Note: This table is illustrative. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and complete information.
Operational Disposal Plan: Step-by-Step Procedures
This plan outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. As a brominated organic compound, all waste containing this compound must be collected separately from other waste streams.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This container should be designated for "Halogenated Organic Waste."[3][4]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or oxidizing agents.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 2: Waste Collection and Storage
-
Container Requirements: Waste must be collected in a chemically compatible container with a secure, tight-fitting lid to prevent leaks and evaporation.[4][7] Polyethylene carboys are often suitable for this purpose.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[5][7] Ensure the label is legible and permanently affixed to the container.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat sources or direct sunlight.[4][7] The container should be kept in secondary containment to mitigate potential spills.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and deposited into the designated halogenated organic waste container.
-
Labware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous waste. Subsequent rinses may be managed according to institutional protocols. Disposable labware should be placed directly into the solid hazardous waste stream.
-
Spill Cleanup Materials: Absorbent materials, such as vermiculite or sand, used to clean up spills of this compound must be collected in a sealed container and disposed of as halogenated organic waste.[4][5]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for a waste pickup.[5]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes identifying the chemical constituents and their approximate percentages.[6]
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][2] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.[3]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
For Small Spills (manageable by trained lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Ventilate: If the compound is in solid form, avoid creating dust. If it is in solution, ensure adequate ventilation by working within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult the SDS for specific recommendations).[4]
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4][5]
-
Collect the Waste: Carefully scoop the absorbed material and spilled compound into a sealable, labeled container designated for halogenated organic waste.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
For Large Spills:
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Activate Emergency Systems: If necessary, activate the nearest fire alarm or emergency notification system.
-
Contact EHS: From a safe location, contact your institution's EHS department and emergency response team. Provide them with the chemical name, location of the spill, and an estimate of the quantity released.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.
Disposal Workflow Diagram
References
- 1. Carbamate poisoning and oxime treatment in children: a clinical and laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Comprehensive Safety and Handling Guide for tert-Butyl (3-bromopyridin-2-yl)carbamate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with tert-Butyl (3-bromopyridin-2-yl)carbamate. The following procedures are based on established safety protocols for similar chemical compounds.
Hazard Identification and Personal Protective Equipment
This compound and its structural analogs are known to cause skin, eye, and respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing[2][3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for protection against pyridine-based compounds[5][6]. Always inspect gloves for integrity before use[7]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended[2][3]. Ensure it is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1][5]. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. Sandals or perforated shoes are not permitted in the laboratory[3][7]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment :
-
Put on a lab coat, followed by safety goggles and any additional face protection.
-
Wear appropriate chemical-resistant gloves.
-
-
Chemical Handling :
-
Handle the solid compound within the fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the chemical tightly closed when not in use[1].
-
-
Post-Handling Procedures :
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice[1][8].
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup : For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup[8]. Do not allow the chemical to enter drains.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. quora.com [quora.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
